Fibroblast Growth Factor 1
Description
Classification and Overview within the Fibroblast Growth Factor Family
The Fibroblast Growth Factor (FGF) family is comprised of 22 structurally related signaling molecules in humans. wikipedia.orgmdpi.com These proteins are categorized into subfamilies based on their sequence homology and mechanism of action. mdpi.com FGF1 belongs to the FGF1 subfamily, which also includes FGF2 (basic fibroblast growth factor). mdpi.com Members of this subfamily are considered prototypical FGFs and are known for their potent mitogenic activities, meaning they can induce cell division. mdpi.com
FGFs can be broadly classified by their mode of action: paracrine, endocrine, and intracrine. oup.com FGF1 primarily functions in a paracrine manner, acting on nearby cells, but has also been observed to have autocrine functions, affecting the same cell that secreted it. mdpi.commdpi.com A defining characteristic of most FGFs, including FGF1, is their ability to bind to heparin and heparan sulfate (B86663) proteoglycans in the extracellular matrix. wikipedia.org This interaction is crucial for their signaling activity, as it facilitates the binding and activation of Fibroblast Growth Factor Receptors (FGFRs). nih.gov
FGF1 is considered a "universal ligand" because it has the ability to bind to all known isoforms of the four main FGF receptors (FGFR1-4). wikipedia.orgmdpi.com This broad receptor-binding capacity contributes to its wide range of biological activities. wikipedia.orgwikipedia.org The FGF1 protein is synthesized as a 155-amino acid polypeptide and lacks a conventional signal sequence for secretion, suggesting it is released from cells through a non-classical pathway. wikipedia.orgd-nb.info
Table 1: Classification of the Fibroblast Growth Factor Family
| Classification | Members | Primary Mode of Action | Receptor Binding |
|---|---|---|---|
| Paracrine/Autocrine | FGF1-10, 16, 17, 18, 20, 22 | Act on nearby cells or the cell of origin | Bind to FGFRs |
| Endocrine | FGF19, 21, 23 | Act on distant cells, circulating in the bloodstream | Bind to FGFRs |
| Intracrine | FGF11-14 | Act within the cell of origin | Do not bind to FGFRs |
Multifunctional Biological Significance of Fibroblast Growth Factor 1
The biological roles of FGF1 are extensive and vital for numerous physiological processes. Its functions span from embryonic development and tissue homeostasis to repair and metabolic control.
Embryonic Development and Morphogenesis: FGF signaling is critical for normal embryonic development, and FGF1 is involved in processes such as cell growth, morphogenesis, and organogenesis. wikipedia.org It plays a role in the development of various tissues derived from the mesoderm and neuroectoderm. wikipedia.org Specifically, FGF1 is important for the development of the central nervous system, including the coordination of neural tube development and neurogenesis. mdpi.commdpi.com It also participates in the development of organs like the heart, lungs, and kidneys. mdpi.com
Angiogenesis and Wound Healing: FGF1 is a potent angiogenic factor, meaning it stimulates the formation of new blood vessels from pre-existing ones. wikipedia.orgoaepublish.com This process is crucial for wound healing, as it supplies the necessary nutrients and immune cells to the site of injury. nih.gov FGF1, along with FGF2, promotes the proliferation and migration of endothelial cells, which are the primary cells lining blood vessels. oaepublish.commdpi.com In the context of wound repair, FGF1 stimulates the formation of granulation tissue, which is essential for filling the wound space. wikipedia.org Studies have shown that the application of FGF1 can accelerate the healing of skin wounds, diabetic ulcers, and other injuries. nih.govmdpi.com
Metabolic Regulation: Recent research has unveiled a significant role for FGF1 in metabolic homeostasis. nih.gov It has been identified as a critical regulator of adipose tissue function and is induced in response to high-fat diets. nih.goveuropa.eu Pharmacological administration of FGF1 has been shown to normalize blood glucose levels in diabetic mice without causing hypoglycemia. europa.eu This glucose-lowering effect is partly mediated by its action on adipose tissue, where it stimulates glucose uptake. pnas.org FGF1 also improves insulin (B600854) sensitivity and can reduce fatty liver (hepatic steatosis). nih.goveuropa.eu It interacts with other metabolic hormones like adiponectin and leptin, further highlighting its role in systemic energy balance. dovepress.com
Neurobiology: In the nervous system, FGF1 exhibits neuroprotective effects and is involved in the maintenance and repair of neural tissues. d-nb.infonih.gov It is expressed in various brain regions, including in neurons and glial cells. d-nb.info FGF1 has been shown to promote axonal growth and functional recovery after spinal cord injury in animal models. d-nb.info It can also influence neuronal differentiation and has been implicated in the regulation of dopaminergic neurons, which are important for motor control and other functions. nih.govjneurosci.org
Table 2: Key Biological Functions of this compound
| Biological Process | Specific Roles of FGF1 |
|---|
| Embryonic Development | - Promotes cell growth and morphogenesis. wikipedia.org
Properties
CAS No. |
104781-85-3 |
|---|---|
Molecular Formula |
C14H30I2N2O2S |
Origin of Product |
United States |
Molecular Biology of Fibroblast Growth Factor 1
Gene Structure and Transcriptional Regulation
The human FGF1 gene resides on chromosome 5q31.3 and is characterized by a complex structure that allows for tissue-specific expression. cancerindex.orgatlasgeneticsoncology.org The gene comprises three protein-coding exons and at least four alternative 5' untranslated exons (1A, 1B, 1C, and 1D), which are controlled by four distinct promoters. atlasgeneticsoncology.orgnih.gov This architecture leads to the generation of multiple mRNA transcripts through alternative promoter usage and splicing, with each transcript exhibiting a tissue-specific expression pattern. For instance, the 1A transcript is predominantly found in the kidney, while the 1B transcript is specific to the brain. nih.govnih.gov The transcription factor RFX1 has been identified as a suppressor that binds to a specific element within the FGF-1B promoter, providing a mechanism for regulating FGF1 expression in neural contexts. nih.gov
The transcriptional activity of the FGF1 gene is significantly influenced by nuclear receptors, which are ligand-activated transcription factors. A key regulator is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. nih.govnih.gov PPARγ directly controls the transcription of FGF1 by binding to a conserved PPAR response element located in the gene. This PPARγ-FGF1 axis is crucial for adaptive adipose tissue remodeling and maintaining metabolic homeostasis, particularly in response to high-fat diets. nih.govnih.gov
Estrogen receptors (ER) also modulate FGF1 expression in a cell-specific manner. For example, 17β-estradiol has been shown to upregulate FGF1 mRNA in normal human mammary epithelial cells. nih.gov This regulation can occur at both the transcriptional and translational levels depending on the cell type. nih.gov In the context of endocrine-resistant breast cancer, FGF1 can stimulate ER phosphorylation independently of estradiol, promoting metabolic reprogramming and tumor progression. nih.gov
| Regulator | Effect on FGF1 Expression | Context/Mechanism |
| PPARγ | Upregulation | Binds to a PPAR response element in the FGF1 gene; crucial for adipose tissue remodeling and metabolic homeostasis. nih.govnih.gov |
| Estrogen Receptor (ER) | Upregulation (cell-specific) | Can be transcriptional or translational; in breast cancer, FGF1 can activate ER independently of estrogen. nih.govnih.gov |
| RFX1 | Suppression | Binds to the FGF-1B promoter, regulating expression in the brain. nih.gov |
Protein Architecture and Conformation
The FGF1 protein is a single-chain polypeptide, typically 155 amino acids in length, with a mature, non-glycosylated form having a molecular weight of 17-18 kDa. wikipedia.org It is a member of the β-trefoil superfamily, sharing this structural fold with a diverse range of proteins. oup.com
The defining feature of FGF1's tertiary structure is the β-trefoil fold. This fold is constructed from 12 antiparallel β-strands that are organized into a distinctive pattern resembling a three-leaf clover. oup.com This arrangement forms a stable core that is essential for the protein's function. X-ray crystallography studies have revealed the high similarity in structure between human and rat FGF1, reflecting a high degree of sequence identity. nih.gov
FGF1 is known for its inherently low thermal stability, with a significant portion of the protein existing in an unfolded state at physiological temperatures. oup.communi.cz This instability makes it susceptible to proteolytic degradation, limiting its biological activity. uark.edunih.gov The binding of heparin or heparan sulfate (B86663) proteoglycans significantly enhances the stability of FGF1. uark.edunih.gov This interaction is crucial for protecting the protein from denaturation and degradation, thereby potentiating its signaling activity. nih.gov Research into stabilizing mutations has shown that increasing the protein's intrinsic stability can compensate for a reduced affinity for heparin, highlighting the critical role of a stable conformation for its biological function. nih.govosti.gov
Post-Translational Modifications and Functional Implications
FGF1 can undergo several post-translational modifications that influence its activity and function. While the mature form is typically non-glycosylated, the FGF receptors (FGFRs) it binds to are heavily N-glycosylated. wikipedia.orgresearchgate.net This glycosylation on the receptor can regulate the binding affinity for both FGF1 and its co-receptor, heparan sulfate. researchgate.netnih.gov
Phosphorylation is another key modification. Intracellular FGF1 can be phosphorylated by Protein Kinase C (PKC). abcam.com Furthermore, the translocation of exogenous FGF1 into the cell's cytosol and nucleus is a regulated process that depends on the phosphorylation of its receptor, FGFR1. Specifically, p38 MAP kinase-mediated phosphorylation of Serine 777 on FGFR1 is required for this translocation to occur. nih.govresearchgate.net
| Modification | Molecule Modified | Functional Implication |
| N-Glycosylation | FGF Receptor (FGFR1) | Modulates binding affinity for FGF1 and heparan sulfate; affects receptor trafficking. researchgate.netnih.govnih.gov |
| Phosphorylation | FGF1 (intracellular) | Phosphorylated by Protein Kinase C. abcam.com |
| Phosphorylation | FGF Receptor 1 (Ser777) | Mediated by p38 MAP kinase; essential for the translocation of FGF1 into the cytosol and nucleus. nih.govresearchgate.net |
Non-Canonical Intracellular Trafficking and Secretion Mechanisms
Unlike most growth factors, FGF1 lacks a classical N-terminal signal sequence, meaning it is not secreted through the conventional endoplasmic reticulum-Golgi pathway. wikipedia.orgoup.com Instead, it is released from cells via a non-classical, stress-dependent mechanism. mdpi.com Cellular stress conditions such as heat shock, hypoxia, or growth factor starvation trigger the export of FGF1. mdpi.com
This unconventional secretion pathway involves the formation of a multiprotein complex. The release of FGF1 is dependent on copper ions (Cu²⁺) and requires the formation of a complex involving FGF1, the calcium-binding protein S100A13, and a 40 kDa form of synaptotagmin 1 (Syt1). mdpi.comnih.gov The interaction between FGF1 and S100A13 is a crucial initial step, and this interaction is synergistically enhanced by both Ca²⁺ and Cu²⁺. nih.gov The proper folding of the FGF1 protein, particularly its β-barrel structure, is critical for its ability to translocate across the cell membrane. nih.gov Once released, FGF1 can bind to heparan sulfate proteoglycans in the extracellular matrix, which protects it and facilitates its interaction with FGF receptors on target cells. wikipedia.org
Endoplasmic Reticulum-Golgi Independent Secretion
Fibroblast Growth Factor 1 is a well-established example of a protein that undergoes non-classical, or unconventional, protein secretion. nih.govbiologists.comnih.gov Unlike most secreted proteins, FGF1 is synthesized on free ribosomes in the cytoplasm and does not enter the endoplasmic reticulum (ER)-Golgi pathway, the canonical route for protein export. nih.govmdpi.combiologists.comnih.gov This mode of secretion is confirmed by the observation that its export is not hindered by drugs like brefeldin A, which specifically disrupts ER-to-Golgi transport. biologists.comoup.com
The mechanism for this unconventional secretion is a direct translocation of the protein from the cytoplasm across the plasma membrane. nih.govresearchgate.netresearchgate.net This process is distinct from vesicular transport mechanisms, such as exocytosis of endolysosome-related vesicles, which are utilized by other leaderless proteins like Interleukin-1β. nih.gov The β-barrel folding of FGF1 is considered critical for its export, as this structure may facilitate its passage through the hydrophobic environment of the plasma membrane's phospholipid bilayer. nih.govmdpi.com Mutations that disrupt this folding have been shown to drastically inhibit its stress-induced release. nih.gov
Role of Membrane-Associated Proteins in Secretion
The transmembrane translocation of FGF1 is not a solitary event but is mediated by the formation of a multiprotein complex at the inner leaflet of the plasma membrane. mdpi.combiologists.comnih.gov The assembly of this release complex is a crucial step that facilitates the export of FGF1. Several key membrane-associated and cytosolic proteins have been identified as essential components of this machinery. researchgate.net
The formation of the FGF1 release complex is a copper (Cu²+)-dependent process. mdpi.combiologists.comuniprot.org Key protein components include the calcium-binding protein S100A13 and a 40 kDa isoform of synaptotagmin 1 (p40 Syt1). nih.govmdpi.comnih.govnih.gov S100A13 is a member of the S100 family of Ca²⁺-binding proteins and is thought to be directly involved in the stress-induced release pathway. nih.govnih.gov The p40 Syt1 is an alternatively translated, cytosolic form of the transmembrane protein synaptotagmin 1. nih.govmdpi.com Additionally, proteins such as Annexin II and the large submembrane protein AHNAK2 have been implicated in this complex, with AHNAK2 potentially serving as a scaffold for the assembly of the release apparatus. mdpi.comnih.govresearchgate.net
| Protein Component | Family/Type | Proposed Role in FGF1 Secretion |
| S100A13 | S100 Calcium-Binding Protein | A core component of the multiprotein release complex; co-expression with FGF1 enables stress-induced release. biologists.comnih.govnih.gov |
| p40 Synaptotagmin 1 (Syt1) | Synaptotagmin (alternatively translated form) | Forms a complex with FGF1 and S100A13, facilitating its export. nih.govmdpi.comnih.govwikipedia.org |
| Annexin II | Annexin | Believed to be part of the release complex at the inner plasma membrane. nih.govresearchgate.net |
| AHNAK2 | Nucleoprotein | May function as a submembrane platform or scaffold for the assembly of the FGF1 release complex. mdpi.comresearchgate.net |
| Sphingosine Kinase 1 | Lipid Kinase | Implicated in the release mechanism, potentially as a donor of copper ions required for complex formation. mdpi.comresearchgate.net |
Stress-Induced Transmembrane Translocation
The release of FGF1 is tightly regulated and is predominantly triggered by various forms of cellular stress. nih.govmdpi.com Conditions such as heat shock, hypoxia, and growth factor starvation stimulate the export of FGF1 from the cytoplasm to the extracellular space. mdpi.comnih.govnih.gov For example, NIH 3T3 cells transfected to express FGF1 demonstrate secretion of the protein into the conditioned medium specifically in response to heat shock (e.g., 42°C). nih.govnih.gov
The stress-induced mechanism involves the direct translocation of FGF1 across the cell membrane, a process that correlates with the protein's ability to interact with and destabilize membranes containing acidic phospholipids, such as phosphatidylserine. nih.govbiologists.com This interaction is thought to create a localized permeabilization of the membrane, allowing the FGF1-containing multiprotein complex to pass through. nih.gov The translocation event often coincides with the flipping of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. mdpi.com Upon release, FGF1 is often in an inactive, dimeric form, which may require an activation step in the extracellular environment to become biologically active. biologists.comnih.gov
| Stress Inducer | Cellular Effect | Impact on FGF1 Secretion |
| Heat Shock | Induces cellular stress response. | Triggers the formation of the release complex and subsequent secretion of FGF1. nih.govnih.govnih.gov |
| Hypoxia | Low oxygen condition. | Stimulates FGF1 export. mdpi.com |
| Growth Factor Starvation | Nutrient deprivation. | Promotes the non-classical release of FGF1. mdpi.comnih.gov |
Mechanisms of Action of Fibroblast Growth Factor 1
Receptor Binding and Activation Dynamics
The activation of cellular signaling pathways by FGF1 is initiated by its binding to the extracellular domain of FGFRs. This interaction induces receptor dimerization, which juxtaposes the intracellular tyrosine kinase domains, leading to their trans-autophosphorylation and subsequent activation of downstream signaling cascades. This entire process is critically dependent on the presence of HSPGs, which form a ternary complex with FGF1 and FGFR.
Fibroblast Growth Factor Receptor (FGFR) Isoform Interactions
The FGFR family comprises four main receptors (FGFR1-4). Alternative splicing of the messenger RNA for FGFRs 1, 2, and 3 generates different isoforms, primarily the 'b' and 'c' variants, which exhibit distinct ligand-binding specificities and are typically expressed in epithelial and mesenchymal tissues, respectively. This tissue-specific expression and binding specificity is a key mechanism for regulating FGF signaling.
Unlike most other FGF family members, which exhibit stringent specificity for particular FGFR isoforms, FGF1 is recognized as a "universal ligand". nih.govnih.govomicsdi.org It has the unique ability to bind to and activate all seven principal FGFR isoforms (FGFR1b, FGFR1c, FGFR2b, FGFR2c, FGFR3b, FGFR3c, and FGFR4) with high affinity. nih.gov This promiscuity allows FGF1 to bypass the strict specificity barrier imposed by the alternative splicing of FGFRs, enabling it to elicit biological responses in a wide variety of cell types. nih.govnih.gov While FGF2 also shows some promiscuity, its binding is largely restricted to the 'c' isoforms of FGFR1 and FGFR2. nih.gov
| FGF Ligand | FGFR1b | FGFR1c | FGFR2b | FGFR2c | FGFR3b | FGFR3c | FGFR4 |
|---|---|---|---|---|---|---|---|
| FGF1 | Binds | Binds | Binds | Binds | Binds | Binds | Binds |
| FGF2 | No Binding | Binds | No Binding | Binds | No Binding | No Binding | No Binding |
| FGF7 | No Binding | No Binding | Binds | No Binding | No Binding | No Binding | No Binding |
| FGF10 | No Binding | No Binding | Binds | No Binding | No Binding | No Binding | No Binding |
This interactive table summarizes the binding profiles of selected FGF ligands to different FGFR isoforms, highlighting the universal binding capability of FGF1.
The molecular basis for FGF1's broad receptor reactivity lies in the structural plasticity of its N-terminal region. nih.govnih.gov Crystal structures of FGF1 in complex with various FGFR isoforms reveal that the N-terminus of FGF1 can adapt its conformation to engage differently with the immunoglobulin-like domain 3 (D3) of both 'b' and 'c' receptor isoforms. nih.gov This adaptability allows FGF1 to form effective binding interfaces with the diverse chemical environments presented by the different receptor splice variants.
Specifically, the nine N-terminal residues of FGF1 (residues 16-24) preceding its core β-trefoil structure are key determinants of its promiscuity. nih.gov These residues exhibit remarkable flexibility, allowing them to make variable contacts with the D3 domain of different FGFRs. nih.govnih.gov For instance, the same residue in FGF1's N-terminus can interact differently, or not at all, with the D3 domain depending on the specific FGFR isoform it is binding to. nih.gov This contrasts with more specific FGFs, where the N-terminus forms a more rigid structure that can only fit into the D3 loop of specific isoforms. The ability of FGF1 to bind FGFRs with high affinity, either with or without significant contact with the alternatively spliced βC′-βE loop in the D3 domain, further accounts for its universal binding capability. nih.gov
Role of Heparan Sulfate (B86663) Proteoglycans (HSPGs) as Co-receptors
The interaction between FGF1 and FGFR is not sufficient on its own to trigger a robust signaling cascade. This process requires the obligatory participation of Heparan Sulfate Proteoglycans (HSPGs) as co-receptors. nih.govresearchgate.netsigmaaldrich.com HSPGs are complex macromolecules found on the cell surface and in the extracellular matrix, consisting of a core protein attached to long, unbranched polysaccharide chains called heparan sulfate (HS). ahajournals.org These HS chains interact with both FGF1 and FGFR, facilitating the formation of a stable ternary signaling complex. researchgate.net
HSPGs play a crucial role in stabilizing the FGF1-FGFR complex and promoting receptor dimerization. nih.govnih.gov The interaction with HS is thought to protect the inherently unstable FGF1 protein from thermal denaturation and proteolytic degradation. nih.gov By binding to both the growth factor and its receptor, HS chains effectively increase the local concentration of FGF1 at the cell surface, thereby enhancing its binding affinity for FGFRs. nih.gov
Crystal structure analysis of the FGF1-FGFR2-heparin ternary complex shows that a central heparin molecule links two FGF1 ligands, which in turn bridge two receptor chains. nih.gov This arrangement demonstrates the direct role of the polysaccharide in mediating the formation of the active dimeric receptor complex, which is a prerequisite for signal transduction. nih.govnih.gov
The interaction between FGF1 and HS is primarily electrostatic, occurring between the negatively charged sulfate and carboxyl groups on the HS chain and a cluster of positively charged amino acid residues on the FGF1 surface. nih.gov This region on FGF1 is known as the heparin-binding site and is structurally characterized as a basic-rich segment located between residues 112-128. pnas.org
Research has shown that specific structural motifs within the HS chain are necessary for high-affinity binding to FGF1. The minimal FGF1-binding sequence has been identified as an oligosaccharide of 5 to 7 monosaccharide units. oup.com A critical feature of this sequence is a trisulfated disaccharide unit, IdoA(2-OSO3)-GlcNSO3(6-OSO3). oup.com The presence of 6-O-sulfate groups is particularly important for FGF1 binding and activation, distinguishing its requirements from those of FGF2, which primarily relies on 2-O-sulfation. oup.comnih.gov This specificity in HS structure suggests that cellular responses to FGF1 can be finely regulated by the tissue-specific expression of differently modified heparan sulfate chains. oup.com
Intracellular Signal Transduction Cascades
Upon binding to its specific Fibroblast Growth Factor Receptors (FGFRs) and the co-receptor heparan sulfate, Fibroblast Growth Factor 1 (FGF1) triggers a series of intracellular signaling events. This process begins with the dimerization and subsequent autophosphorylation of the FGFRs' intracellular tyrosine kinase domains. These phosphorylated tyrosine residues then act as docking sites for various signaling proteins, initiating several key downstream pathways that orchestrate a wide range of cellular activities. nih.govptglab.com
RAS/MAPK Pathway Activation and Functional Outputs
A primary signaling route activated by FGF1 is the RAS/MAPK (Rat sarcoma/Mitogen-activated protein kinase) pathway. nih.govptglab.com Following the phosphorylation of the FGFR, an adapter protein known as Fibroblast Growth Factor Receptor Substrate 2 (FRS2) is recruited and subsequently phosphorylated. nih.govthermofisher.com This event facilitates the recruitment of the GRB2/SOS complex. nih.govresearchgate.net The Son of Sevenless (SOS) protein, a guanine nucleotide exchange factor, then activates Ras by promoting the exchange of GDP for GTP. nih.gov This initiates a kinase cascade, leading to the sequential activation of RAF (Rapidly Accelerated Fibrosarcoma), MEK (Mitogen-activated protein kinase kinase), and ERK (Extracellular signal-regulated kinase). thermofisher.com The phosphorylated ERK then moves into the nucleus, where it activates various transcription factors, including c-fos and c-jun, thereby regulating genes involved in critical cellular processes like proliferation, differentiation, and survival. mdpi.com
| Component | Function in FGF1 Signaling |
| FRS2 | Adapter protein that binds to the phosphorylated FGFR and recruits the GRB2/SOS complex. nih.gov |
| GRB2 | Adapter protein that links FRS2 to SOS. nih.gov |
| SOS | Guanine nucleotide exchange factor that activates RAS. nih.gov |
| RAS | A small GTPase that initiates the downstream kinase cascade. nih.govthermofisher.com |
| RAF | A serine/threonine kinase that phosphorylates and activates MEK. thermofisher.com |
| MEK | A dual-specificity kinase that phosphorylates and activates ERK. thermofisher.comresearchgate.net |
| ERK | A kinase that translocates to the nucleus to regulate transcription factors. thermofisher.com |
PI3K/AKT Pathway Modulation and Cellular Effects
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling cascade initiated by FGF1, primarily regulating cell survival and proliferation. nih.govptglab.comelifesciences.org The activation of this pathway can occur through the recruitment of the p85 regulatory subunit of PI3K to either the activated FGFR or to the phosphorylated FRS2, which in turn activates the p110 catalytic subunit. nih.gov Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.govthermofisher.com PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1) to the cell membrane, leading to their activation. nih.gov Activated AKT proceeds to phosphorylate a variety of downstream targets, such as the pro-apoptotic protein BAD, leading to its inactivation, and mTOR, which promotes protein synthesis and cell growth. nih.govmdpi.com
Phospholipase C-gamma (PLCγ) Pathway Engagement
FGF1 signaling also involves the activation of the Phospholipase C-gamma (PLCγ) pathway. nih.govptglab.comthermofisher.com The activated FGFR directly binds to and phosphorylates PLCγ, leading to its activation. nih.gov Activated PLCγ then hydrolyzes PIP2 to produce two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govthermofisher.comyoutube.com IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which triggers the release of calcium (Ca2+) from intracellular stores. nih.govthermofisher.com The resulting increase in cytosolic Ca2+ can activate various calcium-dependent enzymes. Concurrently, DAG, along with Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a range of cellular proteins, influencing processes such as cell morphology, migration, and adhesion. ptglab.comyoutube.com
STAT Pathway Involvement
The Signal Transducer and Activator of Transcription (STAT) pathway can also be activated by FGF1, although this is often dependent on the specific cell type. nih.gov Following FGF1-mediated activation of the FGFR, STAT proteins, particularly STAT1 and STAT3, can be recruited to the receptor complex. nih.govresearchgate.net They are then phosphorylated, either by the receptor's kinase activity or by associated Janus kinases (JAKs). nih.govmdpi.com These phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes. nih.govmdpi.com The involvement of the STAT pathway in FGF1 signaling has been associated with cellular processes like cell proliferation and invasion. nih.gov
Nuclear Localization and Intracrine Functions
In addition to its well-established role in signaling from the cell surface, FGF1 can also be translocated into the nucleus, where it can directly participate in nuclear events, a process known as intracrine signaling. nih.govnih.gov
Nuclear Localization Signal Dependent Translocation
The entry of FGF1 into the nucleus is a regulated process that depends on a nuclear localization signal (NLS) present in the FGF1 protein. nih.govnih.gov After the FGF1-FGFR complex is internalized through endocytosis, FGF1 is released from the endosome into the cytoplasm. In the cytosol, FGF1 can be recognized by importin proteins, which facilitate its transport through the nuclear pore complex and into the nucleus. The nuclear accumulation of FGFR1, which can occur in response to FGF2 (a closely related growth factor), is thought to be mediated by a cargo protein with an NLS, as FGFR1 itself lacks one. jcpjournal.org Once inside the nucleus, FGF1 can interact with various nuclear proteins and may directly or indirectly influence gene expression, contributing to its roles in cell differentiation and protection from apoptosis. nih.gov
Interaction with Nuclear Receptor Isoforms
Beyond its canonical role as a cell surface receptor ligand, this compound (FGF1) participates in a non-canonical signaling pathway characterized by its translocation into the cell nucleus. This intracellular action is intricately linked with its own receptors, the Fibroblast Growth Factor Receptors (FGFRs), which also traffic to the nucleus and function as direct regulators of gene transcription. This nuclear signaling mechanism, often termed Integrative Nuclear FGFR1 Signaling (INFS), represents a direct route for extracellular signals to influence gene expression programs that control cell growth, differentiation, and survival. nih.govjcpjournal.org
The nuclear translocation of FGF1 is a receptor-mediated process, with studies indicating that FGFR1 and FGFR4 are particularly capable of facilitating this event. nih.gov Following ligand binding and internalization, both full-length FGFRs and cleaved receptor fragments can be transported into the nucleus. rupress.orgnih.gov The process for full-length receptors is dependent on the importin-β transport pathway. nih.govrupress.org Once inside the nucleus, the FGF1-FGFR complex acts as a key component of the transcriptional machinery.
Alternative splicing of the FGFR1 transcript generates distinct isoforms, which appear to have different roles in nuclear localization. For instance, the FGFR1α isoform, which contains the immunoglobulin-like domain I, has been found in the nucleus, suggesting this domain may be important for nuclear targeting. researchgate.net This highlights that the specific isoform of the receptor expressed by a cell can determine its capacity to engage in nuclear signaling.
Within the nucleus, FGFR1 functions as a transcriptional co-activator by interacting with other nuclear proteins. nih.govnih.gov It directly associates with chromatin and can be found at the transcription start sites of target genes, often overlapping with histone marks indicative of active transcription. nih.govaacrjournals.org A critical interaction is with the transcriptional co-activator CREB-binding protein (CBP). nih.govnih.gov The nuclear FGFR1-CBP complex plays a pivotal role in gene regulation, enhancing the recruitment of RNA Polymerase II and promoting histone acetylation at gene promoters to activate transcription. nih.gov This interaction allows nuclear FGFR1 to integrate various signaling inputs directly at the level of the genome. nih.govnih.gov
The research findings on nuclear FGFR isoforms and their interactions are summarized in the tables below.
Table 1: Nuclear-Translocating FGFR Isoforms and Characteristics
| Receptor Isoform | Key Features | Associated Ligands | Function in Nucleus |
| FGFR1 | Full-length receptor and cleaved fragments translocate to the nucleus. rupress.orgnih.gov Nuclear import is mediated by importin-β. nih.govrupress.org | FGF1, FGF2, FGF10 nih.govrupress.orgnih.gov | Acts as a transcriptional co-regulator, interacts with CBP, and modulates gene expression related to cell differentiation and proliferation. jcpjournal.orgnih.gov |
| FGFR1α | An isoform containing the Ig-like domain I. researchgate.net | Not specified | This isoform has been specifically identified in the nucleus, suggesting a role for the Ig-like I domain in nuclear targeting. researchgate.net |
| FGFR2 | Implicated in nuclear signaling in some cancer cells. rupress.orgrupress.org | FGF10 rupress.org | May affect gene transcription. researchgate.net |
| FGFR4 | Capable of mediating the translocation of FGF1 into the cell interior. nih.gov | FGF1 nih.gov | Facilitates FGF1 intracellular signaling, though its own direct role as a nuclear transcriptional regulator is less characterized. nih.gov |
Table 2: Key Nuclear Interaction Partners of FGFR1
| Interacting Protein | Role in Nuclear Signaling |
| CREB-binding protein (CBP) | A primary transcriptional co-activator that directly binds to nuclear FGFR1. nih.gov This interaction is crucial for augmenting gene transcription by recruiting RNA Polymerase II and modifying histones. nih.govnih.gov |
| Ribosomal S6 Kinase 1 (RSK1) | Nuclear FGFR1 can release CBP from an inhibitory complex with RSK1, thereby activating CBP-mediated transcription. nih.govresearchgate.net |
| RNA Polymerase II | Nuclear FGFR1 enhances the recruitment of RNA Polymerase II to the promoters of active genes. nih.govaacrjournals.org |
| Forkhead Box A1 (FOXA1) | Identified as part of the nuclear FGFR1 interactome; its depletion impairs the recruitment of FGFR1 to chromatin. nih.govaacrjournals.org |
Table 3: Target Genes Regulated by Nuclear FGFR1
| Target Gene | Cellular Process |
| Cyclin D1 | A key regulator of cell cycle progression and proliferation. jcpjournal.org |
| Tyrosine Hydroxylase (TH) | The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine). Regulation occurs via the cAMP-responsive element (CRE). nih.gov |
| Invasive Signature Genes | In breast cancer models, nuclear FGFR1 regulates a set of genes that promote cell migration and invasion. rupress.orgnih.gov |
| Antiestrogen Resistance Genes | In ER+ breast cancer, nuclear FGFR1 induces a gene expression profile that confers resistance to antiestrogen therapies. nih.govaacrjournals.org |
Compound and Protein Index
| Name |
| CREB-binding protein (CBP) |
| Cyclin D1 |
| This compound (FGF1) |
| Fibroblast Growth Factor 2 (FGF2) |
| Fibroblast Growth Factor 10 (FGF10) |
| Fibroblast Growth Factor Receptor 1 (FGFR1) |
| Fibroblast Growth Factor Receptor 2 (FGFR2) |
| Fibroblast Growth Factor Receptor 4 (FGFR4) |
| Forkhead Box A1 (FOXA1) |
| Ribosomal S6 Kinase 1 (RSK1) |
| RNA Polymerase II |
| Tyrosine Hydroxylase (TH) |
Physiological Roles of Fibroblast Growth Factor 1
Developmental Biology
FGF1 plays a fundamental role in the intricate processes of embryonic development, influencing cell proliferation, migration, and differentiation. nih.gov
During embryogenesis, FGF signaling is essential for the proper formation and patterning of the early embryo. nih.govmdpi.comnih.gov It is involved in the specification of the primary germ layers—ectoderm, mesoderm, and endoderm—which give rise to all tissues and organs in the body. nih.govnih.gov FGF signaling also plays a crucial role in coordinating the complex cell movements that occur during gastrulation. nih.gov
In the subsequent phase of organogenesis, FGFs are critical for the development of various organs. wikipedia.orgmdpi.com For instance, FGF signaling is vital for the development of limbs, the heart, and the lungs. nih.govfrontiersin.org The precise regulation of FGF1 expression and activity is necessary to ensure the correct formation and patterning of these structures.
The development of the central nervous system (CNS) is a highly regulated process where FGF signaling plays a significant part. physiology.orgphysiology.orgcapes.gov.br FGFs are involved in the initial formation of the neural plate, the structure that gives rise to the brain and spinal cord. physiology.orgphysiology.org Throughout CNS development, FGF signaling centers control the growth and patterning of specific brain regions. physiology.orgphysiology.org Studies have shown that FGF1, along with other FGFs, is expressed in the developing CNS and influences the proliferation and differentiation of neural cells. dntb.gov.ua
Tissue Homeostasis and Regenerative Processes
In adult organisms, FGF1 is essential for maintaining the stability of tissues and for orchestrating repair mechanisms following injury. diabetesjournals.org Its ability to stimulate cell growth and the formation of new blood vessels makes it a key factor in tissue regeneration. nih.govbiologists.com
Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions. FGF1 is a potent inducer of angiogenesis. nih.govaacrjournals.orgunibs.it It directly stimulates the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. aacrjournals.org This activity is crucial for processes like wound healing and the growth of new tissues, where neovascularization (the formation of new vascular networks) is required to supply oxygen and nutrients. nih.govahajournals.org
| Process | Role of FGF1 | Key Cellular Targets |
| Angiogenesis | Potent inducer of new blood vessel formation. nih.govaacrjournals.orgunibs.it | Endothelial Cells |
| Neovascularization | Promotes the development of new vascular networks. nih.govahajournals.org | Endothelial Cells |
FGF1 plays a significant role in the complex process of wound healing. nih.govoup.com Following tissue injury, FGF1 is released from damaged cells and helps to initiate the repair process. nih.gov It stimulates the proliferation and migration of various cell types, including fibroblasts and keratinocytes, which are essential for rebuilding the damaged tissue. bioscientifica.com Studies in animal models have shown that the application of FGF1 can accelerate the healing of skin wounds and other injuries. nih.govnih.gov
Key Research Findings in Wound Healing:
| Finding | Organism/Model | Reference |
| FGF1/FGF2 knockout mice exhibit poor wound healing. | Murine model | aacrjournals.org |
| Application of FGF1 accelerates the closing of skin wounds. | Animal models (mice and rats) | nih.gov |
Adipogenesis is the process of forming new fat cells (adipocytes), and FGF1 is a key regulator of this process. It promotes the proliferation of preadipocytes, the precursor cells to mature fat cells. nih.gov FGF1 is also critically involved in the healthy remodeling of white adipose tissue (WAT). semanticscholar.orgfrontiersin.orgfrontiersin.orgresearchgate.net This remodeling is essential for the body to adapt to changes in nutrient availability and to maintain metabolic homeostasis. nih.gov Studies have shown that the PPARγ–FGF1 axis is crucial for adaptive adipose remodeling and maintaining insulin (B600854) sensitization. frontiersin.orgfrontiersin.orgnih.gov In the absence of FGF1, mice on a high-fat diet develop an aggressive diabetic phenotype and aberrant adipose expansion. nih.gov
Fibroblast Growth Factor 1 in Pathophysiological Mechanisms
Oncogenic Mechanisms
The FGF/FGFR signaling axis is frequently hijacked by cancer cells to promote tumor development and progression. jcancer.org Aberrant FGF1 activity, through either overexpression or the establishment of autocrine or paracrine signaling loops, contributes significantly to multiple hallmarks of cancer. molbiolcell.orgsci-hub.ru
Tumor Angiogenesis Promotion
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. youtube.com FGF1 is recognized as one of the earliest described and most potent inducers of angiogenesis. aacrjournals.orgnih.govnih.gov It directly stimulates the proliferation, migration, and differentiation of endothelial cells, the primary cells lining blood vessels. aacrjournals.orgnih.gov FGF1 exerts its pro-angiogenic effects primarily by activating Fibroblast Growth Factor Receptor 1 (FGFR1), which is the main FGFR expressed on endothelial cells. nih.govnih.gov
FGF1's role in angiogenesis is often synergistic with Vascular Endothelial Growth Factor (VEGF), another key angiogenic factor. aacrjournals.orgnih.gov FGF1 can enhance the angiogenic process by up-regulating VEGF and its receptors in endothelial cells. aacrjournals.orgnih.gov This interplay suggests that targeting both the FGF and VEGF pathways may be a more effective anti-angiogenic strategy than inhibiting either one alone. aacrjournals.orgnih.gov Studies have shown that FGF1 secreted by tumor cells can contribute to the "angiogenic switch," a critical step in tumor development where the balance shifts in favor of new blood vessel formation. aacrjournals.orgscispace.com The co-expression of FGF1 with proteins like podoplanin in lung squamous cell carcinoma has been correlated with poor prognosis, highlighting its clinical significance in tumor vascularization. cancerindex.org
Cell Proliferation and Survival in Tumor Microenvironments
FGF1 acts as a potent mitogen for various cell types within the tumor microenvironment, including the cancer cells themselves, as well as stromal cells like fibroblasts and smooth muscle cells. aacrjournals.orgnih.gov Overexpression of FGF1 can lead to the establishment of autocrine (acting on the same cell) or paracrine (acting on nearby cells) signaling loops that drive uncontrolled cell proliferation. molbiolcell.org For example, cancer-associated fibroblasts (CAFs) in the tumor microenvironment can secrete FGF1, which then promotes the proliferation, migration, and invasion of ovarian cancer cells through the activation of FGFR4 signaling. cancerindex.org
The binding of FGF1 to its receptors, such as FGFR1, activates downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. jcancer.orgcancerindex.org These pathways are central regulators of cell cycle progression, growth, and survival. nih.govmdpi.com Activation of the PI3K/Akt pathway by FGF1 has been shown to increase adhesion, invasion, and migration in lung cancer cell models. cancerindex.org Furthermore, FGF1 signaling can promote tumor cell survival by inhibiting apoptosis (programmed cell death), thereby contributing to the expansion of the tumor mass. nih.govnih.gov
Role in Tumor Invasion and Metastasis
Tumor invasion and metastasis are the primary causes of cancer-related mortality. FGF1 signaling is strongly implicated in promoting these processes. portlandpress.com High expression of FGF1 in tumors such as gastric adenocarcinoma is significantly associated with increased lymph node and distant metastasis. nih.gov Similarly, in thyroid carcinoma, FGF1 levels are higher in tissues with lymph node metastasis, and it promotes invasion and migration. nih.gov
One of the key mechanisms by which FGF1 drives invasion is by inducing an epithelial-mesenchymal transition (EMT). molbiolcell.orgnih.govnih.gov During EMT, epithelial cancer cells lose their cell-cell adhesion and polarity, acquiring a more migratory and invasive mesenchymal phenotype. In gastric cancer, it is hypothesized that FGF1 overexpression leads to the activation of FGFR2, which is known to induce EMT. nih.gov In thyroid cancer cells, FGF1 was shown to promote EMT through an intracellular function independent of its receptors, leading to the upregulation of HMGA1. nih.gov The activation of signaling cascades involving MAPK/ERK and the subsequent expression of genes like Snail1 and MMP3 are also involved in FGF1-mediated invasion. cancerindex.org
Mechanisms of Therapeutic Resistance
A significant challenge in cancer treatment is the development of therapeutic resistance. The FGF1/FGFR1 axis plays a crucial role in mediating resistance to a variety of cancer therapies, including endocrine therapy, targeted inhibitors, and chemotherapy. jcancer.orgnih.govbohrium.com
In estrogen receptor-positive (ER+) breast cancer, FGF1 can induce resistance to anti-estrogen therapies by activating the MAPK and PI3K pathways, which provides a bypass signaling route for cell proliferation and survival. jcancer.orgmdpi.com Similarly, in melanoma cells with BRAF mutations, resistance to BRAF/MEK inhibitors can be driven by the overexpression of FGF1, which reactivates the ERK pathway. mdpi.com FGF1 has also been shown to confer resistance to drugs that target tubulin polymerization, such as paclitaxel (B517696) and vincristine. nih.gov This protective effect is mediated by the activation of the AKT kinase, which prevents drug-induced apoptosis. nih.gov The intensified activity of the FGF/FGFR axis can reduce the cytotoxic effect of some anti-cancer drugs by inhibiting apoptosis and promoting cell survival pathways. nih.govbohrium.com
| Oncogenic Mechanism | Key Research Findings Related to FGF1 | Associated Cancer Types | Signaling Pathways Involved |
|---|---|---|---|
| Tumor Angiogenesis | Potent inducer of endothelial cell proliferation and migration. aacrjournals.orgnih.gov Synergizes with VEGF to enhance neovascularization. aacrjournals.orgnih.gov | Lung Squamous Cell Carcinoma, Pancreatic Cancer aacrjournals.orgcancerindex.org | FGFR1 Signaling nih.govnih.gov |
| Cell Proliferation & Survival | Acts as a mitogen for tumor and stromal cells via autocrine/paracrine loops. molbiolcell.orgcancerindex.org Inhibits apoptosis. nih.gov | Ovarian Cancer, Lung Cancer, Cervical Cancer cancerindex.org | PI3K/Akt/mTOR, MAPK/ERK jcancer.orgcancerindex.org |
| Invasion & Metastasis | Induces Epithelial-Mesenchymal Transition (EMT). molbiolcell.orgnih.gov Correlates with lymph node and distant metastasis. nih.gov | Gastric Adenocarcinoma, Thyroid Carcinoma, Prostate Cancer nih.govnih.govimrpress.com | FGFR2, MAPK/ERK, HMGA1 cancerindex.orgnih.govnih.gov |
| Therapeutic Resistance | Drives resistance to endocrine therapy, BRAF/MEK inhibitors, and chemotherapy. jcancer.orgmdpi.comnih.gov Activates bypass signaling pathways. mdpi.com | Breast Cancer, Melanoma, Lung Cancer, Pancreatic Cancer jcancer.orgmdpi.com | MAPK, PI3K/Akt jcancer.orgmdpi.com |
Metabolic Dysregulation Mechanisms
Beyond its role in cancer, the FGF family, including FGF1, has emerged as a critical regulator of energy metabolism. nih.govresearchgate.net Pharmacological administration of FGF1 has shown potent anti-diabetic effects, highlighting its potential role in managing metabolic disorders like insulin (B600854) resistance. nih.gov
Insulin Resistance Pathogenesis
Insulin resistance, a hallmark of type 2 diabetes, is a condition where cells fail to respond effectively to insulin. nih.gov Inflammation is recognized as a central factor in the development of insulin resistance. nih.gov FGF1 has demonstrated a remarkable ability to improve insulin sensitivity and ameliorate insulin resistance, largely through its potent anti-inflammatory effects. nih.gov
Administration of FGF1 in mouse models of obesity- or TNF-α-induced insulin resistance significantly improved metabolic parameters. nih.gov The mechanism involves the repression of the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of inflammation. nih.gov FGF1 appears to impede JNK phosphorylation by blocking the interaction between TAK1 and TAB1 proteins. nih.govresearchgate.net This anti-inflammatory action is believed to be a key component of how FGF1 improves insulin resistance, independent of its glucose-lowering activity. nih.gov
Furthermore, FGF1 plays a role in regulating lipolysis, the breakdown of fats. nih.govresearchgate.net In diabetic states, uncontrolled lipolysis in adipose tissue leads to an increased flux of free fatty acids to the liver, contributing to hepatic glucose production and worsening insulin resistance. nih.gov FGF1 can acutely suppress adipose lipolysis, thereby reducing hepatic glucose output. nih.gov This action is mechanistically distinct from insulin's anti-lipolytic effect, as FGF1 activates phosphodiesterase 4D (PDE4D), whereas insulin acts via PDE3B. nih.gov This establishes the FGF1/PDE4D pathway as an alternative regulatory axis for fatty acid homeostasis and glucose control. nih.gov Studies in humans with inactivating FGFR1 mutations have shown they display higher β-cell function in the face of lower insulin sensitivity, suggesting impaired FGFR1 signaling may contribute to an early phase of insulin resistance. oup.com
| Metabolic Process | Key Research Findings on FGF1's Role | Molecular Mechanism | Primary Tissue of Action |
|---|---|---|---|
| Insulin Sensitivity | Improves insulin sensitivity and reverses insulin resistance in animal models. nih.gov | Represses inflammation via inhibition of the JNK signaling pathway. nih.gov Blocks TAK1-TAB1 interaction. nih.gov | Adipose Tissue, Liver nih.govnih.gov |
| Glucose Homeostasis | Normalizes blood glucose levels in diabetic rodents. nih.gov Acutely lowers hepatic glucose production. nih.gov | Suppresses adipose tissue lipolysis. nih.gov | Adipose Tissue, Liver nih.gov |
| Lipid Metabolism | Acts as a potent anti-lipolytic signal. nih.gov Regulates fatty acid homeostasis. nih.gov | Activates phosphodiesterase 4D (PDE4D) to inhibit the cAMP-PKA axis. nih.gov | Adipose Tissue nih.gov |
| Adipose Tissue Function | Essential for healthy adipose tissue remodeling and function, particularly under dietary stress. frontiersin.org | Regulated by the lipid sensor PPARγ. nih.gov | Adipose Tissue nih.govfrontiersin.org |
Dyslipidemia and Ectopic Fat Accumulation
Fibroblast Growth Factor 1 (FGF1) has emerged as a significant regulator of lipid metabolism, with research indicating its potential to counteract dyslipidemia and the accumulation of fat in non-adipose tissues. Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Ectopic fat accumulation, particularly in the liver (hepatic steatosis), is closely linked to insulin resistance and metabolic syndrome.
Studies utilizing a non-mitogenic variant of FGF1, known as FGF1ΔHBS, have demonstrated its capacity to ameliorate atherosclerotic phenotypes. In animal models, administration of FGF1ΔHBS led to a reduction in cholesterol levels in the blood, liver, and intestine nih.gov. This effect is partly attributed to an increase in the excretion of cholesterol in feces, suggesting that FGF1 influences cholesterol homeostasis in both the liver and the intestine nih.gov.
Chronic treatment with recombinant FGF1 (rFGF1) has also shown effectiveness in improving metabolic abnormalities in mice fed a high-fat diet. This treatment was found to reduce the severity of hyperlipidemia and decrease the accumulation of lipids in the liver nih.gov. The mechanism behind this involves the downregulation of the mature form of Sterol Regulatory Element-Binding Protein 1 (SREBF1) and its target genes, FASN and SCD1, which are crucial for fatty acid synthesis nih.gov. Furthermore, FGF1 treatment has been observed to markedly reduce lipid accumulation in the liver of high-fat diet-fed mice, as evidenced by histological analysis nih.gov. This is accompanied by a reduction in serum and hepatic levels of triglycerides and free fatty acids nih.gov.
Interestingly, FGF1's beneficial effects on hepatic steatosis appear to be mediated, at least in part, by its induction of Insulin-like Growth Factor Binding Protein 2 (IGFBP2). Research has shown that FGF1 treatment increases the expression of IGFBP2 in the liver. The suppression of IGFBP2 has been found to diminish the therapeutic benefits of FGF1 on hepatic steatosis, highlighting the crucial role of the FGF1-IGFBP2 axis in modulating lipid metabolism within the liver nih.gov.
Table 1: Effects of FGF1 on Lipid Metabolism Markers in High-Fat Diet (HFD)-Fed Mice
| Parameter | Effect of rFGF1 Treatment | Reference |
|---|---|---|
| Serum Triglycerides | Lowered | nih.gov |
| Hepatic Triglycerides | Lowered | nih.gov |
| Serum Free Fatty Acids (FFA) | Lowered | nih.gov |
| Hepatic Free Fatty Acids (FFA) | Lowered | nih.gov |
| Hepatic Lipid Accumulation | Reduced | nih.gov |
Beta-Cell Dysfunction and Apoptosis
The progressive decline in pancreatic beta-cell function and mass, largely due to apoptosis, is a central feature in the pathogenesis of type 2 diabetes. Emerging research has identified this compound as a protective agent for beta-cells, particularly under conditions of glucolipotoxicity—a state of combined high glucose and fatty acid levels that is detrimental to beta-cell health.
A non-mitogenic variant of FGF1, referred to as ∆nFGF1, has been shown to protect pancreatic beta-cells from apoptosis induced by glucolipotoxicity. This protective effect is crucial for preserving beta-cell mass and function. In diabetic mouse models, treatment with ∆nFGF1 has been observed to improve insulin secretion and reduce the rate of beta-cell apoptosis.
The underlying mechanism for this protective action involves the activation of the AMPK/SIRT1/PGC-1α signaling pathway. This pathway is a key regulator of cellular energy homeostasis and stress resistance. By activating this cascade, ∆nFGF1 helps to mitigate the cellular stress imposed by high glucose levels, thereby inhibiting the apoptotic process in beta-cells. Studies have demonstrated that long-term application of this FGF1 variant can lead to a significant reduction in circulating blood glucose and an increase in the number of surviving beta-cells in diabetic mice. This is achieved by promoting insulin biosynthesis and enhancing beta-cell survival.
Table 2: Research Findings on the Protective Effects of a Non-mitogenic FGF1 Variant (∆nFGF1) on Pancreatic Beta-Cells
| Experimental Model | Key Findings | Signaling Pathway Implicated |
|---|---|---|
| db/db mice (model of type 2 diabetes) | Improved insulin secretion and reduced apoptosis of islet β-cells. | AMPK/SIRT1/PGC-1α |
| Pancreatic β-cell line (MIN6) exposed to glucolipotoxic conditions | Significantly inhibited glucolipotoxicity-induced apoptosis. |
Hepatic Glucose Production Imbalance
The liver plays a pivotal role in maintaining glucose homeostasis, primarily through the processes of gluconeogenesis (glucose synthesis) and glycogenolysis (glycogen breakdown), which together constitute hepatic glucose production (HGP). In metabolic disorders such as type 2 diabetes, HGP is often inadequately suppressed, leading to hyperglycemia. This compound has been identified as a potent regulator of hepatic glucose metabolism, capable of restoring balance to this process.
Administration of exogenous FGF1 has been shown to suppress the hepatic production of glucose, contributing to whole-body insulin sensitization in diabetic mouse models. This action is a key component of FGF1's robust glucose-lowering activity. The effect is potent enough to normalize blood glucose levels in diabetic rodents.
Cardiovascular Disease Pathogenesis
Myocardial Ischemia Related Mechanisms
Myocardial ischemia, a condition of reduced blood flow to the heart muscle, and the subsequent reperfusion injury are major contributors to cardiac damage and heart failure. This compound has demonstrated significant cardioprotective effects in this context. It has been shown to mediate adaptive responses that aid in cardiac repair following myocardial infarction, contributing to the reduction of infarct size and the restoration of the heart's contracting rate frontiersin.org.
One of the key mechanisms through which FGF1 exerts its protective effects is by inhibiting apoptosis, or programmed cell death, of cardiac myocytes, which is a hallmark of reperfusion injury. A study using a rat model of regional myocardial ischemia followed by reperfusion found that a systemic bolus of FGF1, administered immediately after the ischemic event, significantly reduced the rate of myocardial apoptosis uam.es. Notably, a non-mitogenic isoform of FGF1 was equally effective, suggesting that the anti-apoptotic effect is independent of the protein's growth-promoting properties uam.es.
The cardioprotective role of the broader FGF family, including FGF1, is well-documented in animal and cellular studies, particularly during ischemia and reperfusion conditions frontiersin.org. The overexpression of FGF1 can protect against cardiac injury through signaling pathways mediated by the FGF receptor (FGFR) and involving protein kinase C (PKC) frontiersin.org. Furthermore, FGF1 has been shown to protect cardiomyocytes from oxidative damage, a key component of ischemia-reperfusion injury frontiersin.org.
Vascular Remodeling Processes
Vascular remodeling, the process of structural alteration in blood vessels, is a critical response to physiological and pathological stimuli, including injury and ischemia. The Fibroblast Growth Factor signaling pathway, in which FGF1 is a key ligand, plays an essential role in this process. FGF1 is expressed in both endothelial cells and vascular smooth muscle cells, where it stimulates growth, migration, and plasticity—all fundamental components of vascular remodeling nih.gov.
Research has highlighted the critical requirement of FGF receptor signaling in endothelial cells for effective vascular remodeling following cardiac ischemia-reperfusion injury nih.govbohrium.com. In the absence of endothelial FGFR1 and FGFR2, mice exhibited impaired vascular remodeling, which led to persistent tissue hypoxia and increased cardiac dysfunction and infarct size after an ischemic event nih.gov. This underscores the importance of the FGF system in promoting the formation of a functional vascular network to repair damaged tissue.
The FGF1-FGFR system is also implicated in pulmonary vascular remodeling, which can be driven by conditions such as chronic inflammation frontiersin.org. In vitro studies have consistently shown that members of the FGF family can stimulate the sprouting of endothelial cells, a key step in angiogenesis (the formation of new blood vessels), which is an integral part of vascular remodeling nih.gov.
Neurodegenerative Disease Progression Mechanisms
The Fibroblast Growth Factor system has been increasingly implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Dysregulation of FGF1 expression, in particular, has been associated with dementia and cognitive impairment nih.gov.
In the context of Alzheimer's disease, FGF1 has shown therapeutic potential in preclinical models. Administration of FGF1 to a mouse model of Alzheimer's resulted in a reversal of spatial memory impairment biorxiv.org. The underlying mechanisms for this improvement are multifaceted and include the enhancement of neurogenesis (the birth of new neurons) and the suppression of reactive astrogliosis, a process that can contribute to neuronal damage biorxiv.org. Crucially, FGF1 treatment was also found to reduce the deposition of senile plaques, a key pathological hallmark of Alzheimer's disease biorxiv.org. This effect is thought to be mediated by an improvement in the phagocytic ability of microglia, the brain's resident immune cells, which are responsible for clearing cellular debris and pathological protein aggregates biorxiv.org.
The potential role of FGF1 is also being explored in Parkinson's disease. One proposed therapeutic mechanism is the promotion of angiogenesis—the growth of new blood vessels—within the brain youtube.com. The hypothesis is that by improving blood flow and oxygen supply, FGF1 could help restore function to stressed or dormant neurons and facilitate the clearance of toxic waste products youtube.com.
More broadly, FGF1, by binding to its receptor FGFR1, can have a significant reparative effect on damaged neurons in the cortex and hippocampus. It can also reduce inflammatory factors secreted by activated microglia, thereby promoting a healthier brain environment conducive to neurogenesis and vascular regeneration.
Table 3: Effects of FGF1 in a Mouse Model of Alzheimer's Disease
| Pathological/Cognitive Marker | Effect of FGF1 Administration | Reference |
|---|---|---|
| Spatial Memory | Impairment reversed | biorxiv.org |
| Neurogenesis | Enhanced | biorxiv.org |
| Reactive Astrogliosis | Suppressed | biorxiv.org |
| Senile Plaque Deposition | Reduced | biorxiv.org |
| Microglial Phagocytosis | Improved | biorxiv.org |
Neuronal Damage and Apoptosis Prevention
FGF1 demonstrates significant neuroprotective capabilities by interfering with pathways leading to neuronal damage and programmed cell death (apoptosis). It has been shown to protect vulnerable neurons in the hippocampus and entorhinal cortices. nih.gov In models of spinal cord injury, FGF1 exerts protective and regenerative effects on neurons. nih.gov Overexpression of FGF1 in the rat brain has been found to protect neurons from apoptosis induced by perinatal hypoxia-ischemia, attenuating the activation of key executioner enzymes caspases 3 and 9. mdpi.com
The mechanisms underlying FGF1's neuroprotective and anti-apoptotic effects are multifaceted. In in-vitro models of Alzheimer's disease, FGF1 indirectly suppresses neurodegeneration by:
Rescuing the expression of the calcium-binding protein calbindin. researchgate.net
Reducing glutamate-induced excitotoxicity by modulating N-methyl-D-aspartate (NMDA) receptor expression. researchgate.net
Decreasing neurite damage by inhibiting the activity of Glycogen Synthase Kinase 3 Beta (GSK3β). researchgate.net
Enhancing neuroprotection through the promotion of the PI3K/Akt signaling pathway. nih.govresearchgate.net
Furthermore, FGF1 has been shown to prevent motor neuron apoptosis in certain contexts. ovid.com The activation of the MAPK/ERK pathway is another critical signaling cascade through which FGF1 exerts its vital neuroprotective effects. nih.gov
| Neuroprotective Mechanism | Key Molecular Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Reduction of Excitotoxicity | N-methyl-D-aspartate (NMDA) Receptor | Modulates receptor expression to reduce glutamate-induced damage. | researchgate.net |
| Inhibition of Apoptosis | Caspases 3 and 9 | Attenuates activation of executioner caspases. | mdpi.com |
| Promotion of Neuronal Survival | PI3K/Akt Pathway | Enhances pro-survival signaling. | nih.govresearchgate.net |
| Neurite Protection | Glycogen Synthase Kinase 3 Beta (GSK3β) | Suppresses GSK3β activity to reduce neurite damage. | researchgate.net |
| Calcium Homeostasis | Calbindin | Rescues the expression of this calcium-binding protein. | researchgate.net |
Neuroinflammation and Glial Cell Modulation
The role of FGF1 in neuroinflammation and its interaction with glial cells—astrocytes and microglia—is notably complex, with studies reporting both pro-inflammatory and anti-inflammatory effects. Glial cells are the primary immune responders in the CNS, and their activation state is critical in the progression of neurodegenerative diseases.
On one hand, FGF1 signaling through its receptor FGFR1 can be neuroprotective by modulating glial responses. Activation of FGFR1 can suppress reactive astrogliosis, a condition characterized by the proliferation of astrocytes around sites of injury, and can control the activation of microglia toward a neuroprotective phenotype. biorxiv.org FGF1 can also reduce the secretion of inflammatory factors from activated microglia, thereby promoting neurogenesis. nih.gov
Conversely, other studies indicate that FGF1 can contribute to neuroinflammation. Activated astrocytes have been shown to increase their expression of FGF1. nih.gov This astrocyte-released FGF1 can, in turn, potentiate the inflammatory activation of microglia. nih.gov In the context of amyotrophic lateral sclerosis (ALS), FGF1 released from motor neurons under oxidative stress may activate astrocytes, which then initiate motor neuron apoptosis through a p75 neurotrophin receptor (p75NTR)-dependent mechanism. nih.gov This suggests that under specific pathological conditions, FGF1 can trigger a cascade that is ultimately detrimental to neuronal survival. nih.gov
| Glial Cell Type | Effect of FGF1 Signaling | Outcome | Reference |
|---|---|---|---|
| Astrocytes | Suppresses reactive astrogliosis. | Neuroprotective | biorxiv.org |
| Microglia | Controls activation towards a neuroprotective phenotype. | Neuroprotective | biorxiv.org |
| Microglia | Reduces secretion of inflammatory factors. | Anti-inflammatory | nih.gov |
| Astrocytes/Microglia | Astrocyte-released FGF1 potentiates microglial activation. | Pro-inflammatory/Neurotoxic | nih.gov |
| Astrocytes | FGF1 from stressed motor neurons activates astrocytes, leading to NGF secretion. | Neurotoxic (to motor neurons) | nih.gov |
Amyloid Plaque Clearance Mechanisms
In the context of Alzheimer's disease, a key pathological hallmark is the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques. Microglia, the resident immune cells of the brain, play a crucial role in clearing these Aβ deposits through phagocytosis. biorxiv.org
Research using a mouse model of Alzheimer's disease has demonstrated that administration of FGF1 can significantly contribute to the clearance of these plaques. biorxiv.org Treatment with FGF1 was shown to reduce the deposition of senile plaques in the brain. biorxiv.orgbiorxiv.org This effect is directly linked to the enhanced phagocytic ability of microglia. biorxiv.org In-vitro studies confirmed that FGF1 treatment improves the capacity of microglial cells to engulf foreign particles. biorxiv.org The increase in plaque-associated microglia and the corresponding decrease in Aβ deposition in FGF1-treated mice suggest that FGF1 modulates microglial function to more efficiently clear pathogenic amyloid plaques. biorxiv.org
| Experimental Model | FGF1 Intervention | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| Alzheimer's Disease (AD) Mouse Model | Systemic administration of FGF1 | Reduced deposition of senile plaques in the hippocampus. | Increased number of plaque-associated microglia. | biorxiv.org |
| Primary Microglial and BV2 Cell Cultures | In-vitro treatment with FGF1 | Enhanced phagocytic ability of microglia. | Direct modulation of microglial function to improve engulfment of particles. | biorxiv.org |
Blood-Brain Barrier Integrity Modulation
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Disruption of the BBB is a key event in many neurological disorders, leading to vasogenic edema and further brain injury.
FGF1 plays a protective role in maintaining the integrity of the BBB, particularly after injury such as intracerebral hemorrhage. nih.govnih.gov Studies in mouse models have shown that exogenous administration of FGF1 can preserve BBB integrity and reduce brain edema. nih.govresearchgate.net The underlying mechanism involves the preservation of endothelial adherens junctions, which are critical for cell-to-cell adhesion. nih.govnih.gov FGF1 signaling activates a specific pathway that strengthens these junctions. The pathway proceeds through FGFR-induced activation of PI3K-Akt-Rac1 signaling, which in turn inhibits the activity of Ras homolog gene family member A (RhoA). nih.govnih.gov The inhibition of RhoA prevents the disruption of adherens junction proteins, including p120-catenin, β-catenin, and VE-cadherin, thereby preserving the structural integrity of the BBB. nih.govnih.gov This action helps to reduce BBB permeability and attenuate secondary brain injury. nih.govfrontiersin.org
| Signaling Pathway Component | Action | Effect on BBB | Reference |
|---|---|---|---|
| FGF1 → FGFR | Activates Fibroblast Growth Factor Receptor. | Initiates protective signaling cascade. | nih.govnih.gov |
| PI3K → Akt → Rac1 | Sequential activation of downstream kinases. | Transduces the signal to regulate cellular machinery. | nih.govnih.gov |
| Rac1 | Inhibits RhoA activity. | Prevents the dissolution of cell-cell junctions. | nih.govnih.gov |
| RhoA (Inhibited) | Inhibition prevents disruption of adherens junctions. | Maintains stability of endothelial cell contacts. | nih.govnih.gov |
| p120-catenin, β-catenin, VE-cadherin | Expression and complex formation are preserved. | Strengthens adherens junctions, reducing permeability. | nih.govnih.gov |
Inflammatory Processes and Immune Response Modulation
Beyond the central nervous system, FGF1 demonstrates significant modulatory effects on systemic inflammatory processes and immune responses. Chronic inflammation is a key driver in various metabolic diseases, and FGF1 has shown therapeutic potential by targeting these inflammatory pathways.
In models of diabetic nephropathy, FGF1 was found to be highly effective in preventing renal inflammation, a central factor in the disease's pathogenesis. nih.gov This anti-inflammatory effect was associated with the inhibition of c-Jun N-terminal kinase (JNK) and NF-κB activation, two major pro-inflammatory signaling pathways. nih.gov FGF1 administration also reduced the infiltration of macrophages into kidney tissue. nih.gov Similarly, in the context of insulin resistance and obesity, FGF1 ameliorates adipose tissue inflammation. nih.gov It achieves this by enhancing the adipocyte mTORC2/Rictor signaling pathway, which in turn inhibits the production of C-C chemokine ligand 2 (CCL2), a key chemokine responsible for recruiting monocytes to adipose tissue. nih.gov
Furthermore, FGF1 treatment has been shown to markedly repress the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in mouse models of diet-induced obesity and TNF-α-induced insulin resistance. nih.govfrontiersin.org This reduction in systemic inflammation contributes to its ability to improve insulin sensitivity. nih.gov While many studies highlight these anti-inflammatory roles, it is noted that the effects of FGFs on inflammation can be context-dependent, with some reports indicating pro-inflammatory actions under different conditions. mdpi.commdpi.com However, a substantial body of evidence points to FGF1's potent anti-inflammatory capabilities across various pathological states. nih.govnih.govmdpi.com
| Disease/Condition Model | Key Anti-Inflammatory Effect of FGF1 | Signaling Pathway/Mechanism | Reference |
|---|---|---|---|
| Diabetic Nephropathy | Reduced renal inflammation and macrophage infiltration. | Inhibition of JNK and NF-κB activation. | nih.gov |
| Obesity/Insulin Resistance | Ameliorated adipose tissue inflammation. | Inhibition of CCL2 production via mTORC2/Rictor pathway. | nih.gov |
| Diet-Induced Obesity | Repressed serum levels of TNF-α and IL-6. | Suppression of pro-inflammatory JNK signaling. | nih.govmdpi.com |
| TNF-α-Induced Insulin Resistance | Prevented increased JNK phosphorylation and cytokine expression (MCP1, IL-6, IL-1β). | Inhibition of TAK1-TAB1 interaction, upstream of JNK. | nih.govfrontiersin.org |
| Acute Pancreatitis | Reduced inflammatory responses. | Not specified. | mdpi.com |
Regulatory Networks and Intermolecular Interactions of Fibroblast Growth Factor 1
Interactions with Extracellular Matrix Components
The extracellular matrix (ECM) plays a crucial role in regulating FGF1 signaling by controlling its localization, stability, and presentation to its high-affinity receptors. Key components of the ECM, particularly heparan sulfate (B86663) glycosaminoglycans and integrins, are central to this regulatory process.
Heparan Sulfate Glycosaminoglycan Binding
Heparan sulfate (HS) proteoglycans, found on the cell surface and within the ECM, are essential for FGF1's biological activity. oup.comnih.gov FGF1 binds strongly to heparin and heparan sulfate, and this interaction is a prerequisite for the formation of a stable and active signaling complex with FGF receptors (FGFRs). oup.comnih.gov The binding of FGF1 to HS facilitates the dimerization of FGFRs, a critical step in the activation of downstream signaling pathways. nih.gov
The interaction between FGF1 and HS is structurally specific. The minimal FGF1 binding sequence on heparan sulfate consists of 5–7 monosaccharide units and critically includes a trisulfated IdoA(2-OSO₃)-GlcNSO₃(6-OSO₃) disaccharide unit. oup.com This specific sulfation pattern is distinct from the minimal binding site for FGF2, indicating a level of specificity in the regulation of different FGF family members. oup.com The 6-O-sulfation of IdoA(2-OSO₃)-GlcNSO₃ units within cellular heparan sulfate is particularly important for controlling the biological activity of FGF1. oup.com The formation of the FGF1-binding HS motif is a regulated process, with evidence suggesting that the enzymatic modifications of the HS chain occur in a specific, sequential manner to create the appropriate binding site. nih.govnih.gov This precise enzymatic control allows for the generation of diverse HS structures that can fine-tune FGF1 signaling in vivo. nih.govresearchgate.net
The stoichiometry of the active signaling complex has been shown to be a 2:2:2 ratio of FGF1, HS, and FGFR1, where both FGF1 and FGFR1 simultaneously interact with the HS chain. nih.gov This ternary complex formation is essential for FGF1-stimulated cell proliferation. nih.gov
| Key Feature | Description | Source(s) |
| Essential Cofactor | Heparan sulfate is an essential cofactor for FGF1 signaling, facilitating the formation of a stable FGF1-FGFR complex. | oup.comnih.gov |
| Minimal Binding Sequence | Comprises 5–7 monosaccharide units. | oup.com |
| Critical Disaccharide Unit | Contains a trisulfated IdoA(2-OSO₃)-GlcNSO₃(6-OSO₃) unit. | oup.com |
| Signaling Complex Stoichiometry | A 2:2:2 complex of FGF1:HS:FGFR1 is required for mitogenic activity. | nih.gov |
| Biosynthesis | The FGF1-binding motif on HS is assembled through sequential enzymatic modifications. | nih.govnih.gov |
Integrin-Fibroblast Growth Factor 1-FGFR Ternary Complex Formation
In addition to heparan sulfate, integrins have emerged as critical regulators of FGF1 signaling. mdpi.com It has been discovered that FGF1 directly binds to integrin αvβ3, and this interaction is essential for FGF1-induced cell proliferation, migration, and angiogenesis. mdpi.comnottingham.edu.my This direct binding represents a novel mechanism of crosstalk between FGF and integrin signaling pathways, moving beyond the classical model where these two systems only converge at intracellular signaling nodes. mdpi.com
The formation of an integrin-FGF1-FGFR ternary complex is a key event in this process. mdpi.comresearchgate.net FGF1 acts as a bridge, simultaneously binding to both FGFR and integrin αvβ3 on the cell surface. mdpi.comresearchgate.net The integrin-binding site on FGF1 has been identified and is distinct from the FGFR-binding site, though it overlaps with the heparin-binding site. nih.gov A specific mutation in FGF1 (R50E) that disrupts integrin binding, but not FGFR or heparin binding, has been shown to be defective in inducing cell proliferation and migration. mdpi.comaacrjournals.org This highlights the critical role of the direct FGF1-integrin interaction in mediating the full spectrum of FGF1's biological effects. mdpi.com
The R50E mutant of FGF1 not only fails to stimulate cellular responses but also acts as a dominant-negative inhibitor of wild-type FGF1 and FGF2 signaling, further underscoring the importance of the ternary complex. mdpi.comaacrjournals.org This suggests that the formation of the integrin-FGF1-FGFR complex is a rate-limiting step for sustained downstream signaling required for processes like cell cycle entry. aacrjournals.org
| Component | Role in Ternary Complex | Key Findings | Source(s) |
| FGF1 | Bridging molecule | Directly binds to both integrin αvβ3 and FGFR. | mdpi.comnih.gov |
| Integrin αvβ3 | Co-receptor | Direct binding to FGF1 is essential for cell proliferation and migration. | mdpi.comnottingham.edu.my |
| FGFR | Primary Receptor | Binds to FGF1 to initiate downstream signaling, which is modulated by integrin binding. | mdpi.comaacrjournals.org |
| R50E FGF1 Mutant | Research Tool | Defective in integrin binding; acts as a dominant-negative inhibitor of FGF signaling. | mdpi.comnottingham.edu.myaacrjournals.org |
Regulation by Fibroblast Growth Factor Binding Proteins
The bioavailability of FGF1 is tightly controlled by Fibroblast Growth Factor Binding Proteins (FGFBPs). nih.gov FGFs, including FGF1, are often sequestered in the extracellular matrix through their strong affinity for heparan sulfate proteoglycans. nih.gov FGFBPs are secreted proteins that act as chaperones, mobilizing FGFs from their ECM storage sites and presenting them to their high-affinity receptors. nih.govresearchgate.net
FGFBP1, the best-characterized member of this family, binds to FGF1 in a reversible, non-covalent manner. researchgate.netahajournals.org This interaction enhances the mitogenic activity of FGF1 by increasing its local concentration and facilitating its binding to FGFRs. uniprot.org The expression of FGFBP1 is highly regulated and is often upregulated in contexts of tissue repair and tumorigenesis, where it can act as an angiogenic switch. nih.gov The release of FGF1 from the ECM by FGFBP1 is therefore a critical step in the activation of FGF signaling in various physiological and pathological processes. nih.gov
| Protein | Function | Mechanism of Action | Source(s) |
| FGFBP1 | Enhances FGF1 signaling | Mobilizes FGF1 from heparan sulfate storage in the ECM, acting as a chaperone to facilitate receptor binding. | nih.govresearchgate.netuniprot.org |
| FGFBP3 | Modulates FGF signaling | Has been shown to bind and affect the actions of FGF2, and potentially other FGFs. | nih.gov |
Crosstalk with Other Growth Factor Signaling Systems
FGF1 signaling does not occur in isolation but is part of a larger network of interconnected signaling pathways. The crosstalk between FGF1 and other growth factor systems, such as the Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-beta (TGF-β) pathways, allows for the fine-tuning of cellular responses and the coordination of complex biological processes like angiogenesis and tissue repair.
There is significant evidence for synergistic interactions between the FGF and VEGF signaling pathways in angiogenesis. nih.govnih.gov FGF signaling can control the responsiveness of endothelial cells to VEGF. nih.gov For instance, FGF signaling can upregulate the expression of VEGF Receptor 2 (VEGFR2), thereby sensitizing endothelial cells to VEGF-A. mdpi.com This bidirectional crosstalk, where FGF2 can promote tumor angiogenesis through the upregulation of VEGFR and VEGF-A, and VEGF, in turn, can upregulate FGF expression, highlights a tightly coordinated regulatory loop. mdpi.com Inhibition of both FGF and VEGF signaling may have a more profound anti-angiogenic effect than targeting either pathway alone. nih.gov
Crosstalk has also been observed between the FGF and PDGF signaling pathways. academicjournals.org Both FGF and PDGF play important roles in cellular proliferation and migration, and their signaling pathways can interact in an overlapping manner. academicjournals.org For example, there can be an autocrine loop where FGF transcriptionally activates PDGF receptors, which are then recruited to the cell membrane, sensitizing the cell to PDGF ligands. academicjournals.org
The interplay between FGF and TGF-β signaling is also crucial in developmental processes and tissue homeostasis. nih.gov These pathways can cooperate to regulate complex events such as skin development. nih.gov In some contexts, TGF-β has been shown to repress the expression of FGFBP1, thereby indirectly inhibiting FGF signaling. nih.gov This demonstrates a mechanism by which one growth factor pathway can exert negative control over another.
| Interacting Pathway | Nature of Crosstalk | Molecular Mechanism | Biological Outcome | Source(s) |
| VEGF Signaling | Synergistic | FGF signaling can upregulate VEGFR2 expression; FGF2 can increase VEGF-A production. | Enhanced angiogenesis. | nih.govmdpi.com |
| PDGF Signaling | Interactive | FGF can transcriptionally activate PDGF receptors. | Coordinated regulation of cell proliferation and migration. | academicjournals.org |
| TGF-β Signaling | Cooperative/Inhibitory | TGF-β and FGF signaling cooperate in developmental processes; TGF-β can repress FGFBP1 expression. | Regulation of development and tissue homeostasis. | nih.govnih.gov |
Advanced Research Methodologies and Models in Fibroblast Growth Factor 1 Studies
In Vitro Cellular Models
In vitro models provide controlled environments to study the specific cellular and molecular effects of FGF1, isolating them from the systemic complexities of a whole organism.
Conventional two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat substrate, represents a foundational approach in FGF1 research. These systems are invaluable for initial investigations into the mitogenic and signaling properties of FGF1. Studies using 2D cultures have demonstrated that FGF1 stimulates the proliferation and migration of a wide variety of cell types, including fibroblasts, endothelial cells, and neuroectoderm-derived cells. For instance, the addition of recombinant FGF1 to quiescent cells in a 2D environment prompts their entry into the cell cycle, leading to DNA synthesis and mitosis.
This model system has been crucial for dissecting the intracellular signaling cascades initiated by FGF1, such as the Ras/MAPK and PI3K/AKT pathways. A key observation from 2D culture studies was the ability of FGF1 to sustain the viability and proliferation of endothelial cells, a fundamental discovery that enabled the long-term culture of these cells. However, it is recognized that 2D systems can lead to cellular responses that differ from in vivo conditions due to the artificial environment and altered cell morphology.
To better mimic the complex architecture and cell-cell interactions of native tissues, three-dimensional (3D) culture models like organoids and spheroids have been increasingly employed in FGF1 research. These models bridge the gap between traditional 2D cell culture and in vivo animal studies.
Organoids, which are self-organizing 3D structures derived from stem cells or primary tissues, can recapitulate the architecture and functionality of an organ to a remarkable degree. For example, in the study of lung development, FGFs are critical components of the culture medium used to generate lung organoids from primary epithelial cells in a Matrigel matrix. Research has shown that different FGF ligands, including FGF1, can influence the efficiency of organoid formation, size, and branching morphogenesis. nih.govbiologists.com These lung organoids contain both alveolar-like regions and airway-like structures, providing a sophisticated platform to study cell fate and differentiation. nih.gov
Spheroids, which are simpler 3D cell aggregates, are often used in cancer research. A 3D culture system using a basement membrane extract (BME) was found to promote the enrichment and amplification of lung cancer stem cells (LCSCs) from the A549 human lung adenocarcinoma cell line. nih.gov In this model, the expression and secretion of FGF1 were significantly elevated compared to 2D cultures, and the addition of FGF1 was shown to promote the cancer stemness of these cells via the MAPK signaling pathway. nih.gov
| FGF Ligand (at 1 nM) | Organoid Forming Efficiency (%) (Mean ± SD) | Key Observation |
|---|---|---|
| FGF2 | 0.110 ± 0.007 | Baseline efficiency |
| FGF7 | 0.117 ± 0.006 | Similar efficiency to FGF2; induces larger organoids and more branching biologists.com |
| FGF9 | 0.053 ± 0.017 | Significantly lower efficiency compared to other FGFs nih.gov |
| FGF10 | 0.123 ± 0.017 | Similar efficiency to FGF2; induces larger organoids and more branching biologists.com |
In Vivo Preclinical Animal Models
Preclinical animal models are indispensable for understanding the physiological and pathological roles of FGF1 in a complex, living system. These models allow for the study of systemic effects, pharmacodynamics, and therapeutic potential.
The generation of genetically modified animals, particularly knockout mice, has been a powerful tool to investigate the specific functions of FGF1. In a knockout model, the gene encoding FGF1 is inactivated, allowing researchers to observe the resulting phenotype.
Surprisingly, mice with a targeted deletion of the Fgf1 gene (FGF1-/-) are viable, fertile, and display no gross phenotypic defects under normal physiological conditions. nih.govcabidigitallibrary.orgresearchgate.net They exhibit normal brain structure and rates of wound healing. nih.gov This initially suggested a high degree of redundancy within the FGF family. However, when challenged with a high-fat diet, Fgf1 knockout mice develop an aggressive diabetic phenotype with aberrant adipose expansion, revealing a crucial role for FGF1 in managing nutrient stress and maintaining metabolic homeostasis. nih.govfrontiersin.org
To investigate potential compensation between FGF family members, FGF1-/- FGF2-/- double-knockout mice were created. These mice were also viable and fertile, and their phenotypic defects—such as impairments in hematopoiesis and delayed wound healing—were not significantly worse than those observed in FGF2 single-knockout mice. nih.govresearchgate.net This suggests that the mild phenotypes of the single knockouts are not simply a result of compensation by the other factor and points to highly specific, rather than redundant, roles for FGF1 and FGF2 under normal conditions. cabidigitallibrary.orgresearchgate.net
Transgenic mice that overexpress FGF1 have also been developed. For example, transgenic models expressing a secreted form of FGF1 in the lens of the eye showed that extracellular FGF1 can induce anterior lens epithelial cells to differentiate into fiber cells, demonstrating its role as a differentiation factor in vivo. biologists.com
The therapeutic potential of FGF1 has been extensively studied in various animal models of human diseases, most notably in metabolic and cardiovascular disorders.
In several rodent models of type 2 diabetes, including genetically obese ob/ob and db/db mice as well as diet-induced obese (DIO) mice, administration of recombinant FGF1 has profound metabolic effects. nih.govwjgnet.com A single injection of FGF1 can normalize high blood glucose levels for over 48 hours without inducing hypoglycemia, a common and dangerous side effect of many diabetes therapies. nih.gov Chronic administration leads to sustained glucose lowering and improved insulin (B600854) sensitivity. nih.gov These preclinical studies have demonstrated that FGF1 acts on multiple tissues, including adipose tissue, to suppress lipolysis and the liver to reduce glucose production. frontiersin.org
| Animal Model | FGF1 Intervention | Primary Outcome | Reference |
|---|---|---|---|
| db/db mice | Single injection of exogenous FGF1 | Substantial reduction in blood glucose within hours, sustained for up to 48 hours | nih.gov |
| ob/ob and DIO mice | Single parenteral treatment of recombinant FGF1 | Reduction of blood glucose levels | wjgnet.com |
| Mouse models of type 2 diabetes | Single intracerebroventricular injection of FGF1 | Sustained diabetes remission for up to 18 weeks | frontiersin.org |
In the context of cardiovascular disease, animal models have been used to explore the angiogenic potential of FGF1. nih.gov Administration of FGF1 via recombinant protein or gene delivery has been shown to promote the formation of new blood vessels in models of coronary and peripheral artery disease, suggesting a potential role in therapeutic angiogenesis. nih.govnih.gov
Structural Biology Approaches
Understanding the function of FGF1 at the molecular level requires detailed knowledge of its three-dimensional structure and its interactions with binding partners. Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been pivotal in this regard.
The crystal structure of FGF1 reveals that it adopts a β-trefoil fold, a structure highly conserved among FGF family members, which consists of twelve β-strands organized with an approximate threefold internal symmetry. rcsb.orgmdpi.com A critical breakthrough was the determination of the crystal structure of the ternary complex of FGF1, the extracellular domain of its receptor (FGFR), and heparin. nih.gov These studies revealed that a heparin molecule is essential for stabilizing the interaction and inducing the dimerization of two FGF1-FGFR complexes. nih.govnih.gov This dimerization is the key event that triggers the trans-autophosphorylation of the intracellular kinase domains and initiates downstream signaling.
X-ray crystallography has provided high-resolution snapshots of these interactions, identifying the specific amino acid residues in FGF1 that contact the receptor and heparin. researchgate.net For example, the structure of FGF1 in complex with the ligand-binding domain of FGFR1 was solved at a resolution of 2.80 Å, providing a molecular basis for its ability to act as a universal ligand for multiple FGFRs. rcsb.org
| Complex | PDB ID | Resolution (Å) | Method | Key Finding |
|---|---|---|---|---|
| FGF1 / FGFR1 | 1EVT | 2.80 | X-ray Diffraction | Reveals molecular basis for FGF1 as a universal FGFR ligand rcsb.org |
| FGF1 / FGFR2 / Heparin | 1E0O | 2.20 | X-ray Diffraction | Shows heparin-induced dimerization of the FGF1-FGFR2 complex nih.gov |
While X-ray crystallography provides static pictures, NMR spectroscopy offers complementary information about the dynamics of these molecules in solution. NMR has been used to determine the structure of individual domains of FGFRs, providing insights into their flexibility and how they interact with FGF1. nih.gov
X-ray Crystallography of Ligand-Receptor Complexes
X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of Fibroblast Growth Factor 1 (FGF1) and its interactions with its receptors (FGFRs) and co-receptor heparan sulfate (B86663). These structural studies provide a precise, atomic-level understanding of the molecular architecture that governs FGF1 signaling.
Early crystallographic work focused on FGF1 alone and in binary complexes with heparin, a highly sulfated analog of heparan sulfate. These studies revealed the characteristic β-trefoil fold of FGF1 and identified the key residues involved in heparin binding. Subsequent research has successfully determined the crystal structures of ternary complexes, including FGF1, the extracellular domain of an FGF receptor, and a heparin oligosaccharide.
A notable crystal structure is that of the FGF1-FGFR2-heparin ternary complex. nih.gov This structure revealed that the complex assembles around a central heparin molecule, which links two FGF1 ligands into a dimer. This FGF1 dimer then bridges two FGFR2 chains, inducing the dimerization necessary for receptor activation and intracellular signaling. nih.gov The binding of FGF1 occurs at the junction between the D2 and D3 immunoglobulin-like domains of the FGFR. nih.govwikipedia.org The crystal structure of FGF1 complexed with the ligand-binding domains of FGFR1 has also been determined, providing insights into the determinants of ligand-receptor specificity. researchgate.net These crystallographic studies have been fundamental in providing a structural basis for the essential role of heparan sulfate in FGF signaling and the mechanism of ligand-induced receptor dimerization. nih.govnih.gov
| PDB ID | Complex | Resolution (Å) | Key Findings |
| 1EVT | FGF1 : FGFR1 (D2-D3 domains) | 2.80 | Reveals conserved FGF-D2 and FGF-linker interfaces, defining a general binding site for FGF-FGFR complexes. researchgate.net |
| 1DJS | FGF1 : FGFR2 (D2-D3 domains) | 2.40 | Shows a dimeric assemblage of 1:1 ligand:receptor complexes, with FGF bound at the junction between D2 and D3 domains. nih.govwikipedia.org |
| Not specified | FGF1 : FGFR2 : Heparin Decasaccharide | Not specified | Demonstrates a central heparin molecule linking two FGF1 ligands into a dimer that bridges two receptor chains. nih.gov |
Biophysical Characterization of Protein-Ligand Interactions
A variety of biophysical techniques are employed to characterize the thermodynamics and kinetics of FGF1's interactions with its binding partners, complementing the static images provided by crystallography. These methods are crucial for understanding the affinity, specificity, and stoichiometry of these interactions in solution.
Light scattering techniques have been used to study the interaction between FGF1 and the D2 domain of its receptor in solution. These studies have provided evidence that FGF1 and the FGFR D2 domain interact in a 1:1 stoichiometry in the absence of heparin. origene.com This finding has led to the suggestion that the 2:2 FGF-FGFR complex observed in some crystal structures might be an artifact of crystallization conditions, which often involve high salt concentrations. origene.com
Nanopore sensing is an emerging single-molecule analysis technique that has been applied to investigate the interactions between FGF1 and heparin. nih.gov By measuring the changes in ionic current as individual molecules or complexes pass through a solid-state nanopore, researchers can discriminate between unbound FGF1, unbound heparin, and the FGF1-heparin complex. nih.gov This method offers advantages such as real-time, label-free analysis and low sample consumption, providing valuable insights into the biophysical properties of these interactions at the single-molecule level. nih.gov
Other commonly used biophysical methods in FGF1 research include:
Surface Plasmon Resonance (SPR): To measure the kinetics (on- and off-rates) and affinity of FGF1 binding to FGFRs and heparin.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the interaction surfaces and study the conformational changes in FGF1 and its receptors upon binding.
These biophysical approaches provide quantitative data that is essential for building a comprehensive model of FGF1-mediated signal transduction.
Genomics and Proteomics Methodologies
Gene Expression Profiling
Genomics methodologies are pivotal in identifying the downstream targets of FGF1 signaling and understanding its broad physiological roles. Gene expression profiling, through techniques like microarray analysis and RNA sequencing (RNA-seq), allows for a global view of the transcriptional changes induced by FGF1 in various cell types.
Studies have cataloged numerous genes whose expression is either upregulated or downregulated following FGF1 treatment. mdpi.com These regulated genes are involved in a wide array of cellular processes, including cell proliferation, differentiation, and migration, reflecting the pleiotropic nature of FGF1. For instance, in head and neck squamous cell carcinoma (HNSCC), genome-wide open reading frame profiling identified the FGF signaling pathway as a driver of Programmed Death-Ligand 1 (PD-L1) expression. iqs.edu This finding suggests a role for FGF1 in tumor immune evasion.
Furthermore, FGF1 has been shown to be induced during myoblast differentiation, a process that involves specific activation of its promoter A. cell.com This highlights that FGF1 expression itself is subject to complex transcriptional regulation. The FGF1 gene is known to be controlled by at least four distinct, tissue-specific promoters, leading to multiple transcripts. youtube.com Understanding these regulatory networks is crucial for deciphering the context-specific functions of FGF1.
Post-Translational Modification Analysis
The function of FGF1 and its signaling pathway is intricately regulated by post-translational modifications (PTMs). Mass spectrometry-based proteomics has become the cornerstone for identifying and quantifying these modifications on a large scale. mdpi.comyoutube.com
While FGF1 itself is described by some sources as a non-glycosylated polypeptide wikipedia.org, a broader review of the FGF family indicates that the vast majority of its 22 members are N-glycosylated, with a few also being O-glycosylated. nih.gov This discrepancy highlights the need for further specific analysis of FGF1. Glycosylation of FGFs can modify their secretion, stability, and interaction with receptors and co-receptors. nih.gov
Phosphorylation is a key PTM in the FGF1 signaling cascade. Upon FGF1 binding, the FGF receptors undergo dimerization and trans-autophosphorylation on specific tyrosine residues, creating docking sites for downstream signaling proteins. uniprot.org Quantitative phosphoproteomic analysis has been used to catalog the proteins whose phosphorylation status changes upon FGF1 treatment in chondrocytes. nih.govnih.gov This approach identified 756 proteins in the dataset, revealing novel targets and pathway branches specific to the cellular context. nih.govnih.gov
Ubiquitination is another critical PTM, particularly for the FGF receptors. Studies have shown that upon ligand stimulation, FGFR1 is ubiquitinated. This modification is not required for the initial endocytosis of the receptor but is crucial for its subsequent intracellular sorting and degradation. nih.gov
Gene Editing and Delivery Technologies for Functional Modulation
Advanced gene editing and delivery technologies have provided powerful tools to precisely modulate the function of FGF1 and its signaling pathway, enabling researchers to dissect its roles with high specificity.
Gene delivery technologies are utilized to introduce the FGF1 gene into target cells to study its effects or for potential therapeutic applications. nih.gov This process typically involves cloning the FGF1 gene into a vector, such as a plasmid or a virus (e.g., adenoviruses, lentiviruses), which then delivers the genetic material into the cells. nih.gov Once delivered, the gene is expressed, leading to the production of the FGF1 protein, which can then exert its biological effects, such as promoting tissue repair or angiogenesis. nih.gov
Gene editing technologies , particularly the CRISPR/Cas9 system, have revolutionized the ability to make precise modifications to the genome. This technology can be used for several purposes in studying FGF1:
Gene Knockout: Researchers have used CRISPR/Cas9 to knock out the genes for FGF receptors to study the specific contribution of each receptor to FGF1 signaling. For example, by deleting FGFR2, FGFR3, and FGFR4 in rat chondrosarcoma cells, a cell line expressing only FGFR1c was generated to study FGF1-specific signaling events. cell.comnih.gov Similarly, FGFR1-deficient 3T3-L1 adipocytes were created using Cas9-mediated gene editing to investigate the role of this specific receptor in FGF1-stimulated glucose uptake. pnas.org While direct knockout of FGF1 itself is less commonly reported in these specific articles, the successful knockout of other FGF family members, such as FGF21 in mice, demonstrates the feasibility of this approach for studying loss-of-function phenotypes. researchgate.netuky.edu
Gene Activation: The CRISPRa (CRISPR activation) system can be used to enhance the expression of the endogenous FGF1 gene. Commercial kits are available that provide the necessary components (e.g., guide RNA, dCas9-activator fusion proteins) to target the FGF1 promoter and increase its transcription. origene.com This allows for gain-of-function studies without the need to introduce an external copy of the gene.
These technologies provide a robust framework for investigating the complex roles of FGF1 in both health and disease by allowing for its controlled expression or functional inactivation.
Future Directions and Translational Research Avenues for Fibroblast Growth Factor 1
Preclinical Therapeutic Development Targeting Fibroblast Growth Factor 1 Pathways
The inherent instability and broad activity of native FGF1 necessitate the development of more refined therapeutic strategies. uark.eduuark.edu Preclinical research is actively exploring engineered FGF1 variants with improved properties, gene therapy approaches for localized expression, and advanced delivery systems to enhance its stability and bioavailability.
Engineered this compound Variants with Enhanced Properties
A significant hurdle in the therapeutic application of FGF1 is its natural thermal instability, which contributes to a short half-life in the body. uark.eduuark.edu To overcome this limitation, researchers are engineering FGF1 variants with enhanced stability and bioactivity. One promising approach involves the creation of heterodimers by combining the amino acid sequences of FGF1 and FGF2. uark.edu This strategy aims to leverage the unique wound healing capabilities of both growth factors, as FGF1 binds to all known FGF receptors (FGFRs) non-selectively, while FGF2 is strongly associated with angiogenesis. uark.edu
These engineered variants demonstrate greater resistance to trypsin and increased thermal stability, even in the absence of the stabilizing co-factor heparin. uark.edu Such modifications are crucial steps toward developing novel FGF-based wound healing agents with improved therapeutic profiles.
| Engineered FGF1 Variant | Modification | Enhanced Properties | Reference |
| FGF1/FGF2 Heterodimer | Combination of FGF1 and FGF2 amino acid sequences | Novel properties leveraging the capabilities of both growth factors. | uark.edu |
| FGF1 (R136E, K126N) in Heterodimer | Site-directed mutations in the heparin-binding pocket. | Increased stability, increased cell proliferation, decreased heparin affinity. | uark.edu |
| FGF1/FGF2 Heptamutant (K119N in FGF2) | Point mutation to reduce positive charge in the heparin-binding pocket. | Increased thermal stability (Tm increase of 7.61 °C), increased resistance to urea (B33335) denaturation. | uark.edu |
Gene Therapy Approaches for Targeted Expression
Gene therapy offers a promising avenue for the targeted and sustained delivery of FGF1 to specific tissues, potentially enhancing its therapeutic effects while minimizing systemic exposure. This approach involves the use of genetic constructs that encode for FGF1, which can be delivered to target cells to promote tissue repair and regeneration. mdpi.com Preclinical studies have demonstrated the feasibility of using recombinant FGF proteins or their corresponding genetic constructs to accelerate the healing of skin wounds, diabetic ulcers, and bone fractures. mdpi.com
The delivery of these genetic constructs can be achieved through various vectors, with the goal of achieving localized and controlled expression of FGF1. By directing the expression of FGF1 to the site of injury, it is possible to stimulate cellular processes crucial for tissue repair, such as proliferation and angiogenesis. mdpi.com This targeted approach holds the potential to improve the healing efficiency of FGF1-based therapies. Further research is focused on optimizing the delivery vectors and regulatory elements to ensure safe and effective expression of FGF1 in a clinical setting.
Strategies for Improving Stability and Delivery in Research Models
The inherent instability and rapid degradation of FGF1 in the body limit its clinical utility. nih.gov To address these challenges, various strategies are being developed to improve its stability and control its release. These delivery systems are designed to protect FGF1 from degradation, enhance its bioavailability, and ensure its sustained presence at the target site. nih.govresearchgate.net
Several types of delivery systems have shown promise in preclinical research:
Hydrogels: These are three-dimensional networks of polymers that can encapsulate FGF1 and release it in a controlled manner. nih.govresearchgate.net
Liposomes: These are spherical vesicles composed of a lipid bilayer that can enclose FGF1, protecting it from degradation and facilitating its cellular uptake. nih.gov
Microspheres: These are small spherical particles that can be loaded with FGF1 and are designed for sustained release. nih.govresearchgate.net
Nanoparticles: These are microscopic particles that can be engineered to carry FGF1, offering advantages in terms of targeting and controlled release. nih.gov
These carrier systems can be fabricated from natural biopolymers, such as collagen, which can mimic the extracellular matrix and provide a supportive scaffold for cell migration and proliferation. nih.gov By controlling the release amount, timing, and location of FGF1, these advanced delivery strategies aim to maximize its therapeutic potential in regenerative medicine. nih.gov
Mechanistic Biomarker Discovery and Diagnostic Potential
The dysregulation of FGF signaling is implicated in a variety of diseases, including cancer and developmental disorders. mdpi.comnih.gov This has led to growing interest in the potential of FGF family members as diagnostic and prognostic biomarkers. While research has explored other FGFs, such as FGF19 and FGF21, as potential biomarkers in certain conditions, the specific diagnostic utility of FGF1 is an active area of investigation. mdpi.comnih.gov
Alterations in FGF1 expression or the activity of its signaling pathways could serve as indicators of disease presence or progression. For instance, mutations, genetic alterations, or chromosomal aberrations affecting FGF/FGFR signaling have the potential to contribute to cancer formation. nih.gov Therefore, monitoring the levels or activity of FGF1 and its associated signaling components could aid in the early detection and diagnosis of certain pathologies. Further research is needed to identify specific FGF1-related biomarkers and validate their clinical utility in different disease contexts.
Elucidation of Pleiotropic Effects and Signaling Specificity
FGF1 exerts a wide range of biological effects, a phenomenon known as pleiotropy, by activating a complex network of intracellular signaling pathways. nih.gov Its ability to bind to and activate multiple FGF receptors (FGFRs) contributes to its broad spectrum of activities, which include roles in embryonic development, tissue homeostasis, and metabolic regulation. nih.gov
The binding of FGF1 to its receptors, a process assisted by heparan sulfate (B86663), triggers receptor dimerization and the activation of their intracellular tyrosine kinase domains. mdpi.comnih.gov This, in turn, initiates several key downstream signaling cascades:
RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation. nih.gov
PI3K-AKT Pathway: This pathway is primarily involved in cell survival and growth. nih.gov
PLCγ Pathway: This pathway, through the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), regulates intracellular calcium levels and activates protein kinase C (PKC), influencing a variety of cellular processes. mdpi.comnih.gov
STAT Pathway: This pathway is involved in the regulation of gene expression in response to FGF1 signaling. nih.gov
The specific cellular response to FGF1 is context-dependent and is determined by factors such as the cell type, the local concentration of FGF1, the specific FGFR isoforms present, and the presence of other signaling molecules. mdpi.com A deeper understanding of the molecular determinants of FGF1's signaling specificity and its pleiotropic effects is essential for the development of targeted therapies that can selectively modulate its activity for therapeutic benefit.
Q & A
Q. Q1. What experimental models are most appropriate for studying FGF1’s role in tissue repair?
Methodological Answer: In vitro models (e.g., endothelial cell cultures under hypoxia/reoxygenation) are used to assess FGF1’s anti-apoptotic and permeability-modulating effects via FGFR1/ERK pathways . For in vivo validation, rodent models of ischemia-reperfusion injury or diabetic nephropathy are recommended, as FGF1’s structural and functional impacts can be quantified using histopathology (H&E, PAS staining) and Western blotting for fibrosis markers (e.g., α-SMA, fibronectin) .
Q. Q2. How can FGF1 protein levels be accurately quantified in biological samples?
Methodological Answer: Enzyme-linked immunosorbent assays (ELISAs) are standard for measuring FGF1 in plasma, serum, or cell culture supernatants. Key steps include:
Q. Q3. What techniques are used to analyze FGF1’s secondary structure and heparin-binding properties?
Methodological Answer: Fourier Transform Infrared (FTIR) spectroscopy with curve-fitting analysis provides insights into FGF1’s secondary structure (α-helices, β-sheets) under varying conditions. Mutagenesis (e.g., S116R substitution in FGF1) combined with heparin-affinity chromatography can elucidate binding specificity .
Advanced Research Questions
Q. Q4. How can contradictory data on FGF1’s dual roles in angiogenesis and fibrosis be resolved?
Methodological Answer: Contradictions often arise from context-dependent signaling (e.g., tissue type, disease stage). A systematic approach includes:
- Dose-response studies : Low vs. high FGF1 concentrations may activate distinct pathways (e.g., FGFR1 vs. non-canonical receptors).
- Temporal analysis : Longitudinal tracking of fibrosis markers (e.g., TGF-β1, CTGF) and vascular density in diabetic kidney models .
- Cell-specific knockout models : FGFR1 deletion in endothelial vs. fibroblast populations clarifies cell-type-specific effects .
Q. Q5. What strategies optimize experimental design for studying FGFR1-3 inhibitors in FGF1-driven pathologies?
Methodological Answer: Clinical trial data from FGFR inhibitors (e.g., BGJ398) highlight key considerations:
- Dose scheduling : Intermittent dosing (e.g., 3-weeks-on/1-week-off) reduces hyperphosphatemia and corneal toxicity while maintaining efficacy .
- Biomarker integration : Monitor serum phosphate (FGFR inhibition biomarker) and FGFR1/3 mutation status via NGS to stratify responders .
- Combination therapies : Pair FGFR inhibitors with anti-angiogenic agents (e.g., VEGF inhibitors) to counteract compensatory signaling .
Q. Q6. How can structural variability in FGF1 mutants impact receptor binding and experimental outcomes?
Methodological Answer: Mutagenesis studies (e.g., S116R in FGF1) reveal that heparin-binding affinity alterations affect receptor dimerization and downstream signaling. Techniques to address this include:
- Surface plasmon resonance (SPR) : Quantify binding kinetics between mutant FGF1 and FGFR1 .
- Molecular dynamics simulations : Predict conformational changes in FGF1-FGFR1 complexes .
- Functional assays : Compare mitogenic activity (e.g., NIH 3T3 proliferation) between wild-type and mutants to validate structural findings .
Data Interpretation and Validation
Q. Q7. How should researchers validate FGF1’s role in hypoxia adaptation across different experimental systems?
Methodological Answer:
- Cross-model consistency : Compare results from chemical hypoxia (e.g., CoCl₂ treatment in H9c2 cells) with physiological hypoxia models (e.g., oxygen-glucose deprivation in brain microvascular endothelial cells) .
- Pathway inhibition : Use siRNA against FGF1 or FGFR1 to confirm specificity in hypoxia-induced cytoprotection .
- Multi-omics integration : Combine transcriptomics (FGF1 target genes) and metabolomics (e.g., ATP levels) to assess metabolic adaptation .
Q. Q8. What statistical methods are recommended for analyzing FGF1’s dose-dependent effects?
Methodological Answer:
- Nonlinear regression : Fit dose-response curves (e.g., FGF1-induced cell proliferation) using four-parameter logistic models.
- ANOVA with post hoc tests : Compare treatment groups in multi-dose experiments (e.g., FGF1’s impact on vascular tone in rodent models) .
- Power analysis : Ensure sample sizes (n=6–10 per group) are sufficient to detect biologically relevant effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
